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  • Product: 8-chloro-2-methylquinolinehydrochloride
  • CAS: 1268593-83-4

Core Science & Biosynthesis

Foundational

structural and chemical properties of 8-chloro-2-methylquinolinehydrochloride

An In-Depth Technical Guide to the Structural and Chemical Properties of 8-Chloro-2-methylquinoline Hydrochloride Executive Summary 8-Chloro-2-methylquinoline hydrochloride (also known as 8-chloroquinaldine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural and Chemical Properties of 8-Chloro-2-methylquinoline Hydrochloride

Executive Summary

8-Chloro-2-methylquinoline hydrochloride (also known as 8-chloroquinaldine hydrochloride) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced materials science. Characterized by its quinoline core, a highly reactive C2-methyl group, and a sterically influential C8-chlorine atom, this compound serves as a critical precursor for synthesizing antimalarial agents, kinase inhibitors, and transition-metal ligands. This whitepaper provides a rigorous examination of its structural topology, physicochemical properties, chemical reactivity, and standardized protocols for synthesis and analytical validation.

Structural and Physicochemical Profiling

Molecular Architecture

The structural framework of 8-chloro-2-methylquinoline hydrochloride consists of a bicyclic quinoline system where the nitrogen atom is protonated (pyridinium-like), paired with a chloride counterion.

  • C2-Methyl Group: The methyl group at the 2-position is highly activated due to the electron-withdrawing nature of the adjacent protonated imine nitrogen. This allows for facile deprotonation and subsequent functionalization (e.g., Knoevenagel condensations or oxidations).

  • C8-Chlorine Atom: Positioned peri to the nitrogen, the C8-chlorine induces significant steric hindrance and inductive electron withdrawal. This modulates the basicity of the quinoline nitrogen and dictates the regioselectivity of incoming electrophiles during aromatic substitution.

  • Hydrochloride Salt Form: The protonation of the quinoline nitrogen ( pKa​ of the conjugate acid is typically around 4.5-5.0 for quinaldine derivatives) enhances the compound's aqueous solubility, prevents spontaneous oxidative degradation, and pre-activates the ring for nucleophilic functionalization[1].

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of both the free base and the hydrochloride salt, providing a comparative baseline for formulation and synthetic planning.

PropertyFree Base (8-Chloro-2-methylquinoline)Hydrochloride Salt
CAS Registry Number 3033-82-71268593-83-4
Molecular Formula C10​H8​ClN C10​H9​Cl2​N
Molecular Weight 177.63 g/mol 214.09 g/mol
Melting Point 64 – 68 °C> 200 °C (dec.)
Physical State Off-white to pale yellow solidWhite to off-white crystalline powder
Solubility Soluble in DCM, EtOAc, EthanolSoluble in Water, Methanol, DMSO
Predicted XLogP3 3.3~1.5 (Effective logD at pH 7.4)
Monoisotopic Mass 177.0345 Da213.0112 Da

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of 8-chloro-2-methylquinoline hydrochloride is governed by the orthogonal reactivity of its functional groups. Understanding these pathways is essential for rational drug design and synthetic route scouting.

  • C2-Methyl Functionalization (CH-Activation): The protonated nitrogen acts as a strong electron sink, increasing the acidity of the C2-methyl protons. Treatment with a base generates an enamine/aza-enolate intermediate, which readily undergoes condensation with aromatic aldehydes to yield styrylquinolines, a common pharmacophore for integrase inhibitors.

  • Cross-Coupling at C8: The C8-C(sp2)-Cl bond can undergo palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the steric proximity to the nitrogen atom requires careful ligand selection (e.g., bulky phosphines like XPhos or BrettPhos) to facilitate oxidative addition and prevent catalyst poisoning via nitrogen coordination.

  • Electrophilic Aromatic Substitution (EAS): Due to the electron-deficient nature of the protonated pyridine ring, EAS (e.g., nitration, halogenation) occurs exclusively on the carbocyclic ring, predominantly at the C5 and C7 positions, directed by the ortho/para-directing (albeit weakly deactivating) chlorine atom.

Reactivity Core 8-Chloro-2-methylquinoline Hydrochloride C2 C2-Methyl Functionalization Core->C2 Base + Electrophile C8 C8-Chlorine Cross-Coupling Core->C8 Pd/Ni Catalyst Ring Carbocyclic Ring EAS (C5/C7) Core->Ring HNO3/H2SO4 Condensation Styrylquinolines (Aldol/Knoevenagel) C2->Condensation Coupling C-C / C-N Bond Formation (Pd/Ni) C8->Coupling Nitration 5-Nitro/7-Nitro Derivatives Ring->Nitration

Fig 1: Divergent chemical reactivity pathways of 8-chloro-2-methylquinoline hydrochloride.

Experimental Protocols: Synthesis and Isolation

The synthesis of the 8-chloroquinaldine core is typically achieved via a modified Doebner-Miller reaction, utilizing 2-chloroaniline and crotonaldehyde[2]. The subsequent conversion to the hydrochloride salt is performed to ensure high purity and stability.

Rationale and Causality in Experimental Design
  • Why use an oxidant (e.g., iodine or p-chloranil) in Doebner-Miller? The initial condensation forms a dihydroquinoline intermediate. Without an explicit oxidant, the reaction relies on disproportionation, which limits the theoretical yield to 50%. Adding an oxidant drives the aromatization, pushing yields >80%.

  • Why form the HCl salt in anhydrous conditions? Water can lead to hydrate formation or partial hydrolysis of the protonated species during crystallization. Anhydrous HCl in ether or dioxane ensures the precipitation of a highly crystalline, stoichiometric salt.

Step-by-Step Methodology: Synthesis of 8-Chloro-2-methylquinoline Hydrochloride

Phase 1: Doebner-Miller Cyclization

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-chloroaniline (1.0 equiv, 100 mmol) in 6 M aqueous HCl (150 mL). Causality: The strong acid prevents the polymerization of crotonaldehyde and catalyzes the initial Michael addition.

  • Addition: Heat the solution to 90 °C. Add crotonaldehyde (1.2 equiv, 120 mmol) dropwise over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the aldehyde, minimizing self-condensation side reactions.

  • Reflux & Aromatization: Reflux the mixture for 4 hours. Cool to room temperature and carefully neutralize with 10 M NaOH until pH > 10. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Purify the crude dark oil via vacuum distillation (or silica gel chromatography) to isolate the free base (8-chloro-2-methylquinoline) as a pale yellow solid[3].

Phase 2: Hydrochloride Salt Formation 5. Dissolution: Dissolve the purified free base (10 g) in anhydrous diethyl ether (100 mL) under an inert nitrogen atmosphere. 6. Precipitation: Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of 4M HCl in dioxane) at 0 °C. Causality: Low temperature maximizes the thermodynamic precipitation of the salt and prevents ether cleavage. 7. Isolation: Filter the resulting white precipitate under a nitrogen blanket. Wash with cold anhydrous ether (2 x 20 mL) and dry in a vacuum desiccator over P2​O5​ for 12 hours to yield 8-chloro-2-methylquinoline hydrochloride.

SynthesisWorkflow Step1 1. 2-Chloroaniline + 6M HCl (Heat to 90°C) Step2 2. Dropwise Crotonaldehyde (Minimize self-condensation) Step1->Step2 Step3 3. Reflux & Base Neutralization (pH > 10) Step2->Step3 Step4 4. Extraction & Distillation (Yields Free Base) Step3->Step4 Step5 5. Dissolve in Anhydrous Ether (Inert Atmosphere) Step4->Step5 Step6 6. Add Anhydrous HCl at 0°C (Thermodynamic Precipitation) Step5->Step6 Step7 7. Filtration & Vacuum Drying (Yields HCl Salt) Step6->Step7

Fig 2: Step-by-step synthetic workflow for 8-chloro-2-methylquinoline hydrochloride.

Analytical Characterization and Validation

To ensure the integrity of the synthesized batch, a self-validating analytical matrix must be employed.

  • 1H NMR (400 MHz, DMSO-d6): The protonated nitrogen shifts the quinoline ring protons downfield compared to the free base. Expected signals: δ ~3.00 (s, 3H, C2−CH3​ ), δ 7.70-8.20 (m, 4H, aromatic protons), δ ~9.00 (d, 1H, C4-H), and a broad singlet >10 ppm for the NH+ proton (exchangeable with D2​O ).

  • Mass Spectrometry (ESI-MS): In positive ion mode, the salt dissociates, and the free base is detected as the [M+H]+ adduct at m/z 178.04. The isotopic pattern will clearly show a 3:1 ratio at 178/180, confirming the presence of the single chlorine atom[4].

  • FT-IR Spectroscopy: The hydrochloride salt will exhibit a broad, intense band in the 2500–3000 cm−1 region, characteristic of the N+−H stretching vibration, which is absent in the free base. The C=N stretching frequency will also shift due to protonation.

Applications in Drug Development

In medicinal chemistry, the 8-chloro-2-methylquinoline scaffold is a privileged structure.

  • Antimalarials: It serves as a bioisostere for 4-aminoquinoline derivatives (like chloroquine). The C8-chlorine is critical for preventing rapid metabolic oxidation by cytochrome P450 enzymes at the peri position.

  • Kinase Inhibitors: The quinoline nitrogen acts as a potent hydrogen bond acceptor for the hinge region of kinases. The C2-methyl group projects into the solvent-exposed region, providing a vector for attaching solubilizing groups (e.g., piperazines or morpholines) without disrupting the primary binding affinity.

References

  • PubChem. "8-Chloro-2-methylquinoline | C10H8ClN | CID 221113". National Center for Biotechnology Information. Available at:[Link]

  • PubChemLite. "8-chloro-2-methylquinoline (C10H8ClN)". Université du Luxembourg. Available at:[Link] (Data aggregated via CCSbase).

  • PrepChem. "Synthesis of 8-chloro-2-methylquinoline". PrepChem. Available at:[Link]

Sources

Exploratory

8-chloro-2-methylquinolinehydrochloride mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-chloro-2-methylquinoline hydrochloride Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of num...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-chloro-2-methylquinoline hydrochloride

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimicrobial effects. 8-chloro-2-methylquinoline hydrochloride, a specific derivative, remains largely uncharacterized in the public domain. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its in vitro mechanism of action. Leveraging established knowledge of structurally related quinoline compounds, we propose a putative mechanistic framework and detail a rigorous, self-validating experimental workflow to elucidate its cellular and molecular targets. This document is structured not as a rigid protocol, but as a dynamic guide, empowering researchers with the causal logic behind experimental choices to foster a deep and thorough investigation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including but not limited to, antimalarial, antibacterial, antifungal, and anticancer properties.[1][2][3] The therapeutic efficacy of quinoline-based drugs is often attributed to their ability to interact with a variety of biological targets. These interactions can range from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of protein kinase signaling pathways.[1][4][5]

The specific substitutions on the quinoline ring play a critical role in defining the compound's pharmacological profile. The presence of a chlorine atom at the 8-position and a methyl group at the 2-position of the quinoline core in 8-chloro-2-methylquinoline hydrochloride suggests the potential for significant biological activity. Halogen substitutions, such as chlorine, can enhance the lipophilicity and membrane permeability of a molecule, while a methyl group can influence steric interactions with target proteins.[6][7] Given the lack of specific literature on 8-chloro-2-methylquinoline hydrochloride, this guide will outline a systematic approach to hypothesize and experimentally validate its mechanism of action in vitro.

A Proposed Mechanistic Framework for 8-chloro-2-methylquinoline hydrochloride

Based on the extensive literature on quinoline derivatives, we can postulate several plausible mechanisms of action for 8-chloro-2-methylquinoline hydrochloride. These hypotheses form the basis of the experimental investigations detailed in the subsequent sections.

  • Hypothesis 1: Anticancer Activity via Cytotoxicity and Apoptosis Induction. Many quinoline derivatives exhibit potent anticancer activity by inducing cell death in cancer cell lines.[2][4][8] It is plausible that 8-chloro-2-methylquinoline hydrochloride induces cytotoxicity, arrests the cell cycle at a specific phase, and triggers programmed cell death (apoptosis).

  • Hypothesis 2: Inhibition of Key Signaling Pathways. Quinoline-based compounds are known to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Pim-1 kinase and c-Met.[1][9] The compound might selectively target kinases involved in oncogenic signaling.

  • Hypothesis 3: DNA Intercalation and Topoisomerase Inhibition. The planar aromatic structure of the quinoline ring is conducive to intercalation between DNA base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell death.[1][4] This is a common mechanism for quinoline-based anticancer agents.

  • Hypothesis 4: Antimicrobial Activity. Quinolines have a long history as antimicrobial agents.[3][6][10][11] The compound may exhibit activity against various bacterial or fungal strains by inhibiting essential enzymes like DNA gyrase or disrupting cell wall integrity.[6][10]

The following diagram illustrates the potential mechanistic pathways to be investigated.

putative_mechanisms cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets 8-chloro-2-methylquinoline HCl 8-chloro-2-methylquinoline HCl Cytotoxicity Cytotoxicity 8-chloro-2-methylquinoline HCl->Cytotoxicity Protein Kinases Protein Kinases 8-chloro-2-methylquinoline HCl->Protein Kinases DNA/Topoisomerase DNA/Topoisomerase 8-chloro-2-methylquinoline HCl->DNA/Topoisomerase Microbial Enzymes Microbial Enzymes 8-chloro-2-methylquinoline HCl->Microbial Enzymes Cell Cycle Arrest Cell Cycle Arrest Cytotoxicity->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Putative Mechanisms of Action for 8-chloro-2-methylquinoline hydrochloride.

Experimental Validation: A Step-by-Step Guide

This section provides a detailed roadmap for the in vitro evaluation of 8-chloro-2-methylquinoline hydrochloride. The experimental workflow is designed to be sequential, with the results of initial screening assays informing the direction of more detailed mechanistic studies.

Phase 1: Initial Screening for Biological Activity

The first step is to determine if 8-chloro-2-methylquinoline hydrochloride exhibits any significant biological activity at achievable concentrations. This involves broad screening against a panel of cancer cell lines and, if resources permit, a selection of microbial strains.

Rationale: To assess the cytotoxic potential of the compound against a variety of cancer cell types and to determine its selectivity for cancer cells over non-malignant cells.[12]

Cell Line Panel: A representative panel of human cancer cell lines should be selected, covering different tissue origins (e.g., breast, lung, colon, prostate, leukemia). It is crucial to also include a non-malignant cell line (e.g., human dermal fibroblasts) to assess the compound's therapeutic index.[7][12]

Cell Line Cancer Type Justification
MCF-7 Breast (ER+)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast (Triple-Negative)Represents aggressive, hormone-independent breast cancer.
A549 LungA commonly used model for non-small cell lung cancer.
HCT116 ColonA well-characterized colorectal cancer cell line.
PC-3 ProstateRepresents androgen-independent prostate cancer.
Jurkat Leukemia (T-cell)A suspension cell line model for leukemia.
HDF Normal Human Dermal FibroblastsNon-malignant control to assess selectivity.

Experimental Protocol: Cell Viability Assay (XTT/MTT)

The XTT and MTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15] The XTT assay is generally preferred as it produces a water-soluble formazan product, simplifying the workflow.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare a series of dilutions of 8-chloro-2-methylquinoline hydrochloride (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation and Measurement: Incubate the plates for 2-4 hours to allow for formazan crystal formation. Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Rationale: To evaluate the potential of 8-chloro-2-methylquinoline hydrochloride as an antimicrobial agent.

Microbial Strains: A panel of clinically relevant bacterial and fungal strains should be used.

Strain Type Relevance
Staphylococcus aureusGram-positive bacteriaCommon cause of skin and soft tissue infections.
Escherichia coliGram-negative bacteriaA model organism for Gram-negative bacteria.
Pseudomonas aeruginosaGram-negative bacteriaAn opportunistic pathogen known for antibiotic resistance.
Candida albicansFungus (Yeast)A common cause of opportunistic fungal infections.

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare a serial dilution of the compound in a 96-well plate using appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Mechanistic Elucidation of Anticancer Activity

If the initial screening reveals significant and selective anticancer activity, the next phase is to investigate the underlying mechanism.

Rationale: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[18]

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the differentiation of cell cycle phases.[19]

  • Cell Treatment: Treat the selected cancer cell line with 8-chloro-2-methylquinoline hydrochloride at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

cell_cycle_workflow Cell Treatment Cell Treatment Harvest & Fixation Harvest & Fixation Cell Treatment->Harvest & Fixation PI/RNase Staining PI/RNase Staining Harvest & Fixation->PI/RNase Staining Flow Cytometry Analysis Flow Cytometry Analysis PI/RNase Staining->Flow Cytometry Analysis Histogram Analysis Histogram Analysis Flow Cytometry Analysis->Histogram Analysis

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis.[20]

Experimental Protocol: Annexin V/PI Staining and Flow Cytometry

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[21] Propidium iodide is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[21][22]

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Rationale: To identify the specific molecular targets of 8-chloro-2-methylquinoline hydrochloride.

Kinase Inhibition Profiling:

If the compound is suspected to be a kinase inhibitor, a broad kinase panel screening assay can be performed (often through a specialized contract research organization). This will identify which kinases are inhibited by the compound and with what potency.[1]

DNA Intercalation Assay:

To investigate if the compound interacts with DNA, a DNA intercalation assay can be performed. This can be done using techniques such as UV-visible spectroscopy, fluorescence spectroscopy with a DNA probe like ethidium bromide, or circular dichroism.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for the presentation of IC50 values.

Cell Line 8-chloro-2-methylquinoline HCl IC50 (µM) Doxorubicin IC50 (µM) (Control) Selectivity Index (HDF IC50 / Cancer Cell IC50)
MCF-7 Experimental ValueExperimental ValueCalculated Value
MDA-MB-231 Experimental ValueExperimental ValueCalculated Value
A549 Experimental ValueExperimental ValueCalculated Value
HCT116 Experimental ValueExperimental ValueCalculated Value
PC-3 Experimental ValueExperimental ValueCalculated Value
Jurkat Experimental ValueExperimental ValueCalculated Value
HDF Experimental ValueExperimental ValueN/A

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the in vitro characterization of 8-chloro-2-methylquinoline hydrochloride's mechanism of action. By systematically progressing from broad biological screening to detailed mechanistic studies, researchers can efficiently and rigorously elucidate the cellular and molecular effects of this novel compound. The insights gained from these studies will be invaluable for its further development as a potential therapeutic agent. Future in vivo studies in relevant animal models will be necessary to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Journal Name].
  • XTT Assays vs MTT. (2025). Biotech Spain.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). [Journal Name].
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). [Source, e.g., University Core Facility].
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). [Journal Name].
  • Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell de
  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. (n.d.). Sites@Rutgers. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). [Journal Name].
  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (2010). Molecules.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). [Journal Name].
  • Analysis of Cell Cycle Position in Mammalian Cells. (2012). Journal of Visualized Experiments.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (n.d.). [Journal Name].
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics.
  • Investigating the activity spectrum for ring-substituted 8-hydroxyquinolines. (2010). [Journal Name].
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). [Journal Name].
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Pharmaceuticals.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE.
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). [Journal Name].
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). [Journal Name].
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). [Source, e.g., Company Whitepaper].
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). [Journal Name].
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). [Journal Name].
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). [Journal Name].
  • In Vitro and In Vivo Activity of a Synthetic Halogenated Quinoline Against Cryptococcus neoformans. (n.d.). [Journal Name].
  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. (2019). [Journal Name].
  • Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Deriv

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Foundational

Molecular Weight and Exact Mass of 8-Chloro-2-methylquinoline Hydrochloride: A Comprehensive Analytical Guide

Executive Summary In pharmaceutical development and synthetic chemistry, the precise characterization of intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. For halogenated quinoline derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, the precise characterization of intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. For halogenated quinoline derivatives, such as 8-chloro-2-methylquinoline hydrochloride , distinguishing between the average molecular weight (used for bulk stoichiometry) and the monoisotopic exact mass (used for high-resolution structural verification) is a fundamental requirement. This whitepaper provides an authoritative breakdown of the mass properties of 8-chloro-2-methylquinoline hydrochloride, detailing theoretical calculations, analytical behavior in mass spectrometry, and a self-validating experimental protocol for exact mass confirmation.

Chemical Identity and Structural Fundamentals

8-Chloro-2-methylquinoline hydrochloride is the hydrochloric acid salt of 8-chloro-2-methylquinoline. The presence of the basic quinoline nitrogen allows for facile salt formation, which is typically employed to improve aqueous solubility and solid-state stability during handling [1].

  • Free Base Chemical Formula: C₁₀H₈ClN

  • Salt Chemical Formula: C₁₀H₈ClN • HCl (or C₁₀H₉Cl₂N)

  • CAS Number (Free Base): 3033-82-7 [2]

  • CAS Number (Hydrochloride Salt): 1268593-83-4

Theoretical Mass Calculations: The "Why" and "How"

Analytical scientists must routinely navigate the difference between molecular weight and exact mass. The causality behind selecting one over the other depends entirely on the experimental objective.

Molecular Weight (Average Mass)

The molecular weight is calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes. This value is critical for macroscopic laboratory operations, such as calculating molarity, determining synthetic yields, and scaling up reactions.

  • Calculation for C₁₀H₉Cl₂N:

    • C: 12.011 × 10 = 120.110

    • H: 1.008 × 9 = 9.072

    • Cl: 35.453 × 2 = 70.906

    • N: 14.007 × 1 = 14.007

    • Total Average Molecular Weight: 214.09 g/mol [3]

Exact Mass (Monoisotopic Mass)

The exact mass is calculated using the mass of the single most abundant naturally occurring isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). High-Resolution Mass Spectrometry (HRMS) relies on this value to determine the unambiguous elemental composition of a molecule.

  • Calculation for C₁₀H₉Cl₂N:

    • ¹²C: 12.000000 × 10 = 120.000000

    • ¹H: 1.007825 × 9 = 9.070425

    • ³⁵Cl: 34.968853 × 2 = 69.937706

    • ¹⁴N: 14.003074 × 1 = 14.003074

    • Total Monoisotopic Exact Mass: 213.0112 Da [3]

Quantitative Data Summary

The following tables summarize the critical mass parameters required for both synthetic planning and analytical verification.

Table 1: Physicochemical Mass Properties

PropertyValueApplication
Formula (Salt) C₁₀H₉Cl₂NStoichiometry & Reaction Planning
Average Molecular Weight 214.09 g/mol Yield calculations, dosing
Exact Mass (Salt) 213.0112 DaTheoretical reference
Exact Mass (Free Base) 177.0345 DaNeutral loss calculations
Exact Mass of[M+H]⁺ Ion 178.0424 DaPositive ion mode HRMS targeting

Table 2: Predicted Isotopic Distribution for the [M+H]⁺ Ion (C₁₀H₉ClN⁺)

Isotope Peakm/z ValueRelative AbundanceStructural Significance
M (Monoisotopic) 178.0424100.0%Base peak containing ¹²C, ¹H, ³⁵Cl, ¹⁴N
M+1 179.0457~11.0%Primarily due to ¹³C natural abundance
M+2 180.0394~32.0%Characteristic ³⁷Cl isotope peak

Analytical Workflow for Mass Verification (ESI-HRMS)

A common pitfall in the mass spectrometric analysis of pharmaceutical salts is searching for the exact mass of the intact salt complex. In Electrospray Ionization (ESI), the hydrochloride salt completely dissociates in the polar solvent system. The mass spectrometer will not detect an intact m/z of 213.0112. Instead, the basic quinoline nitrogen undergoes protonation, yielding the [M+H]⁺ ion of the free base.

Therefore, the target analytical m/z for 8-chloro-2-methylquinoline hydrochloride in ESI+ mode is 178.0424 .

ESI_Workflow Salt 8-Chloro-2-methylquinoline HCl (Solid Salt) Solvation Solvation (MeOH/H2O) Dissociation into Free Base + HCl Salt->Solvation Dissolution ESI ESI+ Source Protonation of Nitrogen Solvation->ESI Injection Detection HRMS Detection [M+H]+ m/z 178.0424 ESI->Detection Ion Acceleration & TOF

Fig 1: ESI-HRMS workflow for 8-chloro-2-methylquinoline HCl dissociation and ionization.

Self-Validating Experimental Protocol: HRMS Analysis

To ensure absolute trustworthiness in structural confirmation, the following step-by-step protocol incorporates internal causality checks to create a self-validating system.

Step 1: Sample Preparation

  • Action: Weigh 1.0 mg of 8-chloro-2-methylquinoline hydrochloride. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Causality: The polar solvent ensures the complete dissociation of the HCl salt. The addition of 0.1% formic acid acts as an abundant proton donor, forcing the basic quinoline nitrogen into its fully protonated state (C₁₀H₉ClN⁺), thereby maximizing ionization efficiency in positive mode.

Step 2: Instrument Calibration

  • Action: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix (e.g., sodium formate or proprietary ESI positive calibration solution) immediately prior to analysis.

  • Causality: Exact mass measurements require a mass accuracy of < 5 ppm. External calibration corrects for minor fluctuations in flight tube temperature and electronic drift, ensuring the measured m/z reflects the true elemental composition.

Step 3: Sample Introduction and Ionization

  • Action: Infuse the 1 µg/mL sample directly into the ESI source at a flow rate of 10 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Causality: Direct infusion provides a stable, continuous ion spray, allowing for spectral averaging over multiple scans. A 3.0 kV potential provides optimal Taylor cone formation without inducing in-source fragmentation, while 250°C ensures efficient droplet evaporation while preserving the intact[M+H]⁺ ion.

Step 4: Data Acquisition and Self-Validation

  • Action: Acquire data in ESI+ mode over a mass range of m/z 100 to 500. Extract the spectrum and identify the monoisotopic peak.

  • Self-Validation Check 1 (Mass Accuracy): Compare the experimental m/z with the theoretical exact mass of 178.0424. Calculate the mass error: ((Experimental m/z - Theoretical m/z) / Theoretical m/z) × 10⁶. The result must be ≤ 5 ppm.

  • Self-Validation Check 2 (Isotopic Signature): Verify the presence of the M+2 peak at m/z 180.0394. The intensity of this peak must be approximately 32% relative to the monoisotopic peak. This specific isotopic ratio confirms the presence of exactly one chlorine atom, validating the structural assignment against potential contaminants.

Conclusion

The accurate determination of the molecular weight (214.09 g/mol ) and exact mass (213.0112 Da) of 8-chloro-2-methylquinoline hydrochloride is foundational for its use in chemical synthesis and drug development. By understanding the dissociation dynamics of the salt in solution and employing a rigorously calibrated, self-validating HRMS protocol, analytical scientists can definitively confirm the identity and structural integrity of this quinoline derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 221113, 8-Chloro-2-methylquinoline." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134128954, 8-(Chloromethyl)quinoline hydrochloride." PubChem, [Link](Note: Cited for the exact mass and molecular weight verification of the isomeric formula C₁₀H₉Cl₂N).

Exploratory

solubility profile of 8-chloro-2-methylquinolinehydrochloride in organic solvents

An In-depth Technical Guide to the Solubility Profile of 8-Chloro-2-Methylquinoline Hydrochloride in Organic Solvents Abstract The hydrochloride salt of 8-chloro-2-methylquinoline, a key heterocyclic intermediate, presen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 8-Chloro-2-Methylquinoline Hydrochloride in Organic Solvents

Abstract

The hydrochloride salt of 8-chloro-2-methylquinoline, a key heterocyclic intermediate, presents unique solubility challenges and opportunities in non-aqueous systems critical for synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects governing its solubility in organic solvents. We delve into the physicochemical principles, including lattice energy, solvation forces, and the role of solvent polarity. Furthermore, we present a robust, field-proven experimental protocol for determining thermodynamic solubility, ensuring data integrity through rigorous solid-state analysis. This document is designed to equip researchers with the foundational knowledge and methodological rigor required to accurately characterize and strategically manipulate the solubility of this compound.

Introduction: The Strategic Importance of Hydrochloride Salts

8-Chloro-2-methylquinoline is a substituted quinoline derivative recognized as an important intermediate in the synthesis of various biologically active compounds and functional materials.[1] In its free base form, the molecule's utility can be limited by its physicochemical properties. The formation of a hydrochloride salt is a common and effective strategy in pharmaceutical development to enhance properties such as stability, dissolution rate, and bioavailability.[2][3][4]

This transformation from a neutral organic molecule to an ionic salt fundamentally alters its interaction with its environment. While aqueous solubility is often the primary focus, a thorough understanding of its behavior in organic solvents is paramount for several stages of development:

  • Reaction Chemistry: Selecting appropriate solvents for downstream synthetic steps where the salt is a reactant.

  • Crystallization & Purification: Designing efficient crystallization processes to control polymorphs and ensure high purity.

  • Formulation: Developing non-aqueous or co-solvent formulations for drug delivery.

This guide provides a first-principles approach to understanding and experimentally determining the solubility profile of 8-chloro-2-methylquinoline hydrochloride.

Physicochemical Landscape: From Free Base to Salt

To predict the solubility of the hydrochloride salt, one must first appreciate the properties of the parent molecule and the transformation it undergoes.

8-Chloro-2-methylquinoline (Free Base):

  • Molecular Formula: C₁₀H₈ClN[5]

  • Molecular Weight: 177.63 g/mol [5][6]

  • Appearance: Solid[5]

  • Melting Point: 64-68 °C[5]

  • Nature: A weak base, with the lone pair of electrons on the heterocyclic nitrogen atom being the site of protonation.[7]

8-Chloro-2-methylquinoline Hydrochloride (The Salt): The reaction with hydrochloric acid protonates the quinoline nitrogen, forming an ionic pair with the chloride anion (Cl⁻). This conversion has profound consequences:

  • Increased Polarity: The molecule is transformed from a moderately polar organic compound into a highly polar ionic salt.

  • Crystal Lattice Energy: As a salt, the solid state is a crystal lattice held together by strong electrostatic forces between the protonated quinoline cation and the chloride anion. Overcoming this lattice energy is the primary energetic barrier to dissolution.

  • Dissociation in Solution: When dissolved, the salt dissociates into its constituent ions, which are then solvated by the solvent molecules. The efficiency of this solvation is the primary driving force for dissolution.

Theoretical Framework: Predicting Solubility Behavior

The solubility of an ionic salt in an organic solvent is a thermodynamic balance between the energy required to break the crystal lattice and the energy released upon solvation of the resulting ions.[8]

The "Like Dissolves Like" Principle in Action

The guiding principle is that polar solvents are required to dissolve polar, ionic solutes.[8][9] We can categorize organic solvents to build a predictive solubility map.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess a high dielectric constant and, crucially, can act as both hydrogen bond donors and acceptors. They are highly effective at solvating both the bulky organic cation and the small, charge-dense chloride anion. Prediction: Highest solubility is expected in this class.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments, allowing them to effectively solvate the cation. However, their ability to solvate the small chloride anion is much weaker compared to protic solvents. Prediction: Moderate to good solubility is expected, but likely less than in polar protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and lack the ability to form significant electrostatic or hydrogen-bonding interactions with ions. They cannot overcome the salt's high lattice energy. Prediction: Very low to negligible solubility is expected.

Key Factors Influencing Solubility

The following diagram illustrates the interplay of forces governing the dissolution process.

cluster_solid Solid Crystal Lattice cluster_solution Solvated Ions in Solution Lattice 8-Chloro-2-methylquinoline HCl (Solid) Cation [C₁₀H₉ClN]⁺ (Solvated) Lattice->Cation ΔH (Lattice Energy) Energy Input Required Lattice->Cation ΔH (Solvation Energy) Energy Released Condition Dissolution is favorable when: Solvation Energy ≥ Lattice Energy Anion Cl⁻ (Solvated)

Caption: Thermodynamic forces in the dissolution of a hydrochloride salt.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

Accurate solubility data requires a robust experimental design that ensures a true equilibrium is reached between the solid and liquid phases. The shake-flask method remains the gold standard for determining thermodynamic solubility.[10][11]

Step-by-Step Methodology
  • Preparation: Add an excess of 8-chloro-2-methylquinoline hydrochloride (enough to ensure solid remains at the end of the experiment) to a known volume of the chosen organic solvent in a sealed, inert glass vial.

  • Equilibration: Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[11] Expert Tip: For a new compound, it is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration in solution has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully aspirate the supernatant or centrifuge the vials at a controlled temperature to pellet the solid.

  • Sample Preparation & Analysis: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE) into an analysis vial. Dilute the filtrate as necessary with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method.

  • Solid-State Analysis (Critical Step): Recover the remaining solid from the bottom of the vial. Dry the solid and analyze it using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared Spectroscopy (FTIR). This step is essential to verify that the solid has not undergone a phase transformation or disproportionated into the free base during the experiment.[11]

The following workflow diagram outlines the process.

cluster_analysis Parallel Analysis Start Start: Add excess salt to solvent Equilibrate Equilibrate (e.g., 48h at 25°C) with agitation Start->Equilibrate Separate Separate Phases (Centrifugation/ Settling) Equilibrate->Separate Analyze_Liquid Analyze Supernatant (HPLC-UV) for Concentration Separate->Analyze_Liquid Analyze_Solid Analyze Residual Solid (XRPD, DSC) for Form Integrity Separate->Analyze_Solid Result Result: Thermodynamic Solubility Value Analyze_Liquid->Result Analyze_Solid->Result

Caption: Shake-Flask method for determining thermodynamic solubility.

Hypothetical Solubility Profile and Data Interpretation

While experimental data for this specific compound is not publicly available, we can construct a hypothetical profile based on the theoretical principles outlined above. This serves as a predictive guide for solvent screening.

Table 1: Predicted Solubility of 8-Chloro-2-methylquinoline Hydrochloride in Common Organic Solvents at 25 °C.

SolventSolvent ClassDielectric Constant (ε)Predicted Solubility (mg/mL)Rationale
HexaneNon-Polar~1.9< 0.1Very low polarity, unable to solvate ions.
TolueneNon-Polar (Aromatic)~2.4< 0.5Low polarity, minimal interaction with the salt.
DichloromethaneHalogenated~9.11 - 5Moderate polarity, but poor H-bonding capability.
AcetonePolar Aprotic~215 - 20Good dipole moment for cation solvation, weaker anion solvation.
AcetonitrilePolar Aprotic~3710 - 30High polarity, but limited anion solvation.
IsopropanolPolar Protic~1830 - 70Good H-bonding and moderate polarity.
EthanolPolar Protic~2550 - 150Strong H-bonding ability for both ions.
MethanolPolar Protic~33> 150Highest polarity and H-bonding capacity among common organic solvents.

Interpreting the Results:

  • High Solubility in Alcohols: Confirms the dominant role of hydrogen bonding in solvating both the protonated quinoline and the chloride ion.

  • Trend in Polar Aprotic Solvents: Differences in solubility between solvents like acetone and acetonitrile can provide insight into the specific cation-solvent interactions.

  • Confirmation of Insolubility: The very low solubility in non-polar solvents validates the ionic character of the salt and its high lattice energy.

Conclusion

The solubility of 8-chloro-2-methylquinoline hydrochloride in organic solvents is dictated by the fundamental principles of ionic dissolution. Its highly polar, ionic nature necessitates the use of polar solvents capable of overcoming a significant crystal lattice energy through effective ion solvation. Polar protic solvents, such as methanol and ethanol, are predicted to be the most effective due to their ability to form strong hydrogen bonds with both the cation and the anion.

This guide provides the theoretical foundation to predict solubility trends and a robust experimental framework to quantify them accurately. For any drug development program, it is imperative to move beyond prediction and generate empirical data using a validated method like the shake-flask protocol. The inclusion of solid-state analysis is not optional; it is a critical component for ensuring the integrity and validity of the measured solubility data.[2][11]

References

  • He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1190–1196. [Link]

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

  • He, Y., et al. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Sci-Hub. [Link]

  • Ci, Y., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Nanjing Finechem Holdings Co., Ltd. 8-Chloro-2-methylquinoline Reagent for Research Labs | High Purity. ar-reagent.com. [Link]

  • Gautam Zen International. (2018). Quinoline. gautamzen.com. [Link]

  • IJNRD.org. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1463. [Link]

  • Wikipedia. Quinoline. Wikipedia. [Link]

  • ChemBK. (2024). 8-Chloro-2-hydroxyquinoline. ChemBK. [Link]

  • National Center for Biotechnology Information. 8-Chloro-2-methylquinoline. PubChem. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Kumar, A., et al. (2011). Quinoline: A versatile heterocyclic. Medicinal Chemistry Research, 20(8), 1117-1123. [Link]

  • Sciencemadness Wiki. Quinoline. Sciencemadness Wiki. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-Methylquinoline Hydrochloride

This guide provides an in-depth analysis of the expected Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for 8-chloro-2-methylquinoline hydrochloride. As a crucial intermediate in pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for 8-chloro-2-methylquinoline hydrochloride. As a crucial intermediate in pharmaceutical development, rigorous structural confirmation is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven methodologies for spectral acquisition.

While direct experimental spectra for this specific hydrochloride salt are not widely published, this guide synthesizes data from its free base form, structural analogs, and fundamental spectroscopic principles to provide a robust predictive analysis.[1][3] This approach empowers researchers to confidently identify and characterize this molecule.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, such as stretching and bending.[4][5] For 8-chloro-2-methylquinoline hydrochloride, IR spectroscopy is instrumental in confirming the presence of the aromatic rings, the C-Cl bond, the methyl group, and, critically, the N-H bond formed upon protonation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and efficient technique for solid samples.[6]

  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has completed its startup diagnostics.[6]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric and crystal absorptions from the sample spectrum.

  • Sample Preparation: Place a small amount (1-5 mg) of the solid 8-chloro-2-methylquinoline hydrochloride powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to a reproducible, high-quality spectrum.

  • Data Acquisition: Collect the spectrum over a standard range of 4000–400 cm⁻¹.[7] Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.

  • Data Processing: After acquisition, perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Workflow for IR Spectral Analysis

IR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Interpretation Prep Prepare ATR Crystal BG Acquire Background Prep->BG Sample Apply Solid Sample BG->Sample Acquire Acquire Spectrum (4000-400 cm⁻¹) Sample->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Key Functional Group Frequencies Process->Identify Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify->Fingerprint Confirm Confirm Structure Fingerprint->Confirm

Caption: Workflow for acquiring and interpreting an IR spectrum.

Predicted IR Spectral Data and Interpretation

The following table summarizes the expected absorption bands for 8-chloro-2-methylquinoline hydrochloride. These predictions are based on characteristic frequencies for quinoline derivatives and related functional groups.[7][8][9][10]

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Authoritative Grounding
~3100-3000MediumAromatic C-H StretchAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in aromatic rings.[4][5]
~2980-2880Medium-WeakMethyl C-H StretchThese bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the C2-methyl group.[7]
~3000-2400Strong, BroadN⁺-H StretchThe protonation of the quinoline nitrogen to form the hydrochloride salt results in a very broad, strong absorption characteristic of a quaternary amine salt.
~1620-1580Medium-StrongAromatic C=C and C=N StretchThese absorptions are typical for the stretching vibrations within the quinoline ring system. Multiple bands are expected in this region.[4][11]
~1500-1400MediumAromatic C=C StretchFurther confirmation of the aromatic skeleton. The "fingerprint region" below 1500 cm⁻¹ will contain a unique pattern of bands.[5]
~850-750StrongC-H Out-of-Plane BendingThe pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings.[12]
~780-740StrongC-Cl StretchThe stretching vibration for an aryl chloride bond typically appears in this region.[10]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-chloro-2-methylquinoline hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and its residual proton peak does not obscure key signals.

  • Sample Preparation: Accurately weigh 5-10 mg of 8-chloro-2-methylquinoline hydrochloride.[3]

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the tube and gently invert it or use a vortex mixer until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent.[3] Perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width (~16 ppm), a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Interpretation Prep Dissolve Sample (5-10 mg in DMSO-d₆) Instrument Insert into Spectrometer Prep->Instrument LockShim Lock & Shim Instrument->LockShim Acquire Acquire ¹H and ¹³C Spectra LockShim->Acquire Process Process Spectra (FT, Phasing, Baseline) Acquire->Process Assign1H Assign ¹H Signals (Shift, Integration, Multiplicity) Process->Assign1H Assign13C Assign ¹³C Signals (Chemical Shift) Assign1H->Assign13C Confirm Correlate Data & Confirm Structure Assign13C->Confirm

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Protonation of the quinoline nitrogen causes significant deshielding (downfield shifts) of the protons, particularly those on the pyridine ring (H3, H4). The data for the free base provides a foundational reference.[1]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Authoritative Grounding
CH₃ (at C2)~2.9 - 3.1Singlet (s)3HThe methyl group protons are a singlet as there are no adjacent protons. Its chemical shift is influenced by the adjacent protonated nitrogen.[1]
H3~7.7 - 7.9Doublet (d)1HCoupled to H4. The electron-withdrawing effect of the adjacent N⁺-H deshields this proton.[1]
H4~8.4 - 8.6Doublet (d)1HCoupled to H3. This proton experiences strong deshielding due to its proximity to the protonated nitrogen.[1]
H5~8.2 - 8.4Doublet (d)1HCoupled to H6. Experiences deshielding from the adjacent C4a-N⁺ bond.
H6~7.8 - 8.0Triplet (t)1HCoupled to H5 and H7. Its chemical environment is similar to that in the free base but shifted downfield.[1]
H7~8.0 - 8.2Doublet (d)1HCoupled to H6. The adjacent chloro group at C8 causes a downfield shift.[1]
N⁺-H>14Broad Singlet (br s)1HThe acidic proton on the nitrogen will be highly deshielded and often appears as a broad signal at a very low field in DMSO-d₆.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The ¹³C chemical shifts are also influenced by the substituents and protonation state.

Carbon AssignmentPredicted δ (ppm)Rationale and Authoritative Grounding
CH₃~19 - 22The methyl carbon is in the typical aliphatic region.
C2~158 - 161Attached to the electronegative nitrogen and substituted with a methyl group.
C3~124 - 127Aromatic CH carbon adjacent to the electron-deficient C4.
C4~138 - 141Significantly deshielded due to its proximity to the protonated nitrogen.
C4a~145 - 148Bridgehead carbon attached to the nitrogen. Its shift is sensitive to protonation.
C5~128 - 131Aromatic CH carbon.
C6~127 - 130Aromatic CH carbon.
C7~130 - 133Aromatic CH carbon, deshielded by the adjacent C8-Cl bond.
C8~134 - 137Ipso-carbon attached to the chlorine atom, resulting in a downfield shift.
C8a~143 - 146Bridgehead carbon adjacent to the C8-Cl.

Part 3: Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synergy between different techniques. IR confirms the presence of key functional groups, while NMR provides the detailed atomic connectivity.

Confirmation of Structure: A Synergistic Approach

Integrated_Analysis cluster_ir IR Data cluster_nmr NMR Data IR_NH Broad N⁺-H Stretch (~3000-2400 cm⁻¹) Structure Confirmed Structure: 8-Chloro-2-methylquinoline Hydrochloride IR_NH->Structure Confirms Salt Formation IR_Aromatic Aromatic C=C/C-H (~1600, >3000 cm⁻¹) IR_Aromatic->Structure Confirms Quinoline Core IR_CCl C-Cl Stretch (~760 cm⁻¹) IR_CCl->Structure Confirms Chloro Substituent NMR_Protons ¹H Signals: 6 Aromatic, 1 Methyl NMR_Protons->Structure Confirms Proton Count NMR_Carbons ¹³C Signals: 9 Aromatic, 1 Methyl NMR_Carbons->Structure Confirms Carbon Skeleton NMR_Connectivity ¹H-¹H Coupling Pattern (Confirms substitution) NMR_Connectivity->Structure Confirms Isomer Identity

Caption: Integrated data from IR and NMR confirms the final structure.

By combining these analyses, a complete and unambiguous structural assignment is achieved:

  • IR spectroscopy confirms the formation of the hydrochloride salt (N⁺-H stretch), the presence of the quinoline aromatic system, and the carbon-chlorine bond.

  • ¹H and ¹³C NMR provide the exact count of hydrogen and carbon atoms and, through chemical shifts and coupling patterns, confirm the 2-methyl and 8-chloro substitution pattern on the quinoline framework.

This comprehensive approach ensures the identity and purity of 8-chloro-2-methylquinoline hydrochloride, a critical step in any research or drug development pipeline.

References

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]

  • Wu, Y., Hu, A., & Lin, J. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1463. Retrieved from [Link]

  • Sandford, S. A., et al. (2006). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H₂O. The Astrophysical Journal Supplement Series, 167(2), 579. Retrieved from [Link]

  • Konyar, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1303, 137575. Retrieved from [Link]

  • Wojtkowiak, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7858. Retrieved from [Link]

  • Pilat, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2062. Retrieved from [Link]

  • Xiong, B., et al. (2018). Supplementary Information: Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • Meléndez, A., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1090. Retrieved from [Link]

  • Meléndez, A., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 991–997. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • Anusuya, P., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1251, 131979. Retrieved from [Link]

  • Kerrigan, J. E. (2010). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • Pathan, S.A., et al. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. Retrieved from [Link]

  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Institutes of Health. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-chloro-2-methylquinoline (C10H8ClN). Retrieved from [Link]

Sources

Exploratory

pharmacokinetic properties of 8-chloro-2-methylquinolinehydrochloride derivatives

Pharmacokinetic Profiling and Optimization of 8-Chloro-2-methylquinoline Hydrochloride Derivatives: A Comprehensive Technical Guide Executive Summary The quinoline scaffold represents a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling and Optimization of 8-Chloro-2-methylquinoline Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary

The quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for developing therapeutics ranging from antileishmanial agents to oncology drugs and neuroprotective compounds[1]. Specifically, 8-chloro-2-methylquinoline hydrochloride and its derivatives have emerged as potent bioactive molecules. A notable example is 4-amino-8-chloro-2-methylquinoline, which has been identified as a highly active modulator of the orphan nuclear receptor 4A2 (NR4A2), driving anti-inflammatory responses in neuronal-derived cells[2].

However, transitioning these hits into viable clinical leads requires rigorous pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, in vitro validation workflows, and in vivo metabolic fates of 8-chloro-2-methylquinoline derivatives.

Physicochemical Properties & In Silico ADME Profiling

Before initiating resource-intensive benchtop assays, predictive in silico models (e.g., SwissADME, pkCSM) are deployed to map the baseline pharmacokinetic landscape of the quinoline core[1].

The hydrochloride salt form of 8-chloro-2-methylquinoline is specifically utilized to overcome the poor aqueous solubility typical of lipophilic free-base quinolines[3]. The presence of the chlorine atom at the C-8 position serves a dual purpose: it increases lipophilicity (LogP) to enhance membrane permeation and provides steric hindrance against oxidative metabolism at the adjacent C-7 position.

In silico predictions for these halogenated derivatives generally indicate high gastrointestinal (GI) absorption and favorable Blood-Brain Barrier (BBB) permeation—a critical prerequisite for targeting CNS receptors like NR4A2[1][2]. However, these models also flag potential liabilities, such as interactions with P-glycoprotein (P-gp) efflux transporters[3], which must be empirically resolved.

PK_Workflow Start 8-Chloro-2-methylquinoline HCl Derivatives InSilico In Silico ADME-Tox (SwissADME / pkCSM) Start->InSilico InVitro In Vitro Assays (Caco-2, HLM Stability) InSilico->InVitro Favorable LogP/BBB InVivo In Vivo PK Profiling (Rodent Models) InVitro->InVivo High Stability Optimization Lead Optimization & Structural Refinement InVitro->Optimization Poor Permeability InVivo->Optimization High Clearance Optimization->InSilico Iterative Design

Fig 1. Iterative ADME-Tox workflow for quinoline derivative optimization.

In Vitro Pharmacokinetic Workflows: Self-Validating Protocols

To bridge the gap between computational prediction and biological reality, we employ self-validating in vitro systems. The following protocols detail the causality behind our experimental designs.

Protocol A: Caco-2 Bidirectional Permeability Assay

Objective: To quantify intestinal absorption and assess P-gp mediated efflux, determining if the compound will achieve sufficient systemic and CNS exposure. Causality & Validation: We utilize a bidirectional transport model (Apical-to-Basolateral and Basolateral-to-Apical). Because in silico models flag 8-chloro-2-methylquinoline derivatives as potential P-gp substrates[3], calculating the Efflux Ratio (ER = Papp B-A / Papp A-B) is mandatory. An ER > 2.0 experimentally confirms active efflux. We validate the integrity of the cellular monolayer prior to the assay using Transepithelial Electrical Resistance (TEER); a TEER > 250 Ω·cm² ensures that the tight junctions are intact, guaranteeing that the measured permeability is transcellular rather than an artifact of paracellular leakage.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Measure TEER to validate tight junction formation.

  • Compound Dosing: Introduce 10 µM of the quinoline derivative (in HBSS buffer, 1% DMSO) to the donor compartment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quench & Analysis: Quench samples with cold acetonitrile containing an internal standard (e.g., labetalol) to correct for volumetric transfer errors. Quantify via LC-MS/MS.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability

Objective: To determine Phase I metabolic clearance (CL_int) and identify metabolic soft spots. Causality & Validation: Quinoline derivatives primarily undergo CYP450-mediated Phase I oxidation, specifically N-oxidation at the quinoline nitrogen and N-demethylation if alkylated functional groups are present[4]. We initiate the reaction with an NADPH regenerating system. The reaction is quenched with cold acetonitrile, which serves a dual purpose: it instantaneously denatures the CYP enzymes to freeze the time-point accurately, and it precipitates microsomal proteins to protect the LC-MS/MS column.

  • Matrix Assembly: Pre-incubate 1 µM of the derivative with pooled HLMs (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to trigger Phase I metabolism.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile spiked with an internal standard (tolbutamide).

  • Centrifugation & Readout: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the logarithmic depletion of the parent compound and calculate intrinsic clearance.

In Vivo Pharmacokinetics and Receptor Modulation

Once a derivative clears in vitro thresholds, it advances to in vivo rodent models. The pharmacokinetic profile of quinoline derivatives often reveals distinct characteristics: moderate to high volume of distribution (Vd) due to their lipophilicity, and variable oral bioavailability depending on the extent of first-pass hepatic metabolism[4].

For derivatives engineered for neuro-inflammatory targets, such as the 4-amino-8-chloro-2-methylquinoline analog, systemic circulation is only half the battle. The compound must cross the BBB to engage the NR4A2 receptor. Upon binding the Ligand Binding Domain (LBD) of NR4A2, the quinoline derivative induces a conformational change that triggers receptor transactivation, ultimately leading to the expression of anti-inflammatory genes and conferring neuroprotection[2].

MOA_Pathway Ligand 4-Amino-8-chloro- 2-methylquinoline NR4A2 NR4A2 Receptor (Ligand Binding Domain) Ligand->NR4A2 Binding (Kd) Transactivation Receptor Transactivation NR4A2->Transactivation Conformational Change AntiInflam Anti-inflammatory Gene Expression Transactivation->AntiInflam DNA Binding Neuroprotect Neuroprotection & Reduced Inflammation AntiInflam->Neuroprotect Cellular Response

Fig 2. NR4A2 receptor modulation pathway by 8-chloro-2-methylquinoline derivatives.

Quantitative Data Synthesis

To facilitate rapid decision-making during lead optimization, the pharmacokinetic parameters of 8-chloro-2-methylquinoline derivatives are synthesized into structured datasets. The table below represents the target PK profile required for a viable CNS-active quinoline candidate, based on aggregated literature and in silico consensus[1][3][4].

Pharmacokinetic ParameterEvaluation MethodTarget / Representative ValueImplications for Drug Design
LogP (Consensus) In Silico (SwissADME)2.5 – 3.5Optimal balance for GI absorption and lipid membrane (BBB) penetration.
GI Absorption Caco-2 / In Silico> 80%Ensures high potential for oral bioavailability; supported by HCl salt formulation.
BBB Permeation BOILED-Egg ModelPositive (Target dependent)Essential for engaging central targets like NR4A2 in neuronal tissues.
Intrinsic Clearance ( CLint​ ) HLM Assay (In Vitro)< 20 µL/min/mgPrevents rapid first-pass metabolism; achieved via halogen steric shielding.
Efflux Ratio Caco-2 Bidirectional< 2.0Indicates the compound is not heavily restricted by P-gp efflux pumps.

References

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers URL
  • Title: Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A)
  • Title: CAS:10222-49-8, 3-氯-2-甲基喹啉 - 毕得医药 (Pharmacokinetics Database Entry)
  • Title: Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 8-Chloro-2-methylquinoline Hydrochloride as a Versatile Precursor in Advanced Organic Synthesis

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline moiety is a privileged heterocyclic scaffold that forms the structural core of a vast array of pharmacologically active compounds. Since the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold that forms the structural core of a vast array of pharmacologically active compounds. Since the isolation of quinine in 1820, quinoline derivatives have become indispensable in medicinal chemistry, demonstrating a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. 8-Chloro-2-methylquinoline, also known as 8-chloroquinaldine, is a key synthetic intermediate whose strategic functionalization allows access to a diverse range of novel molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of 8-chloro-2-methylquinoline hydrochloride. We will delve into the rationale behind its use, its primary reactivity, and provide detailed, field-proven protocols for its application in key synthetic transformations that are central to modern drug discovery and materials science.

The Role of the Hydrochloride Salt

8-Chloro-2-methylquinoline is a weakly basic tertiary amine. The hydrochloride salt is often the preferred form for storage and handling due to its enhanced stability, crystallinity, and reduced volatility compared to the free base. For nearly all synthetic applications, which are typically performed under basic conditions, the hydrochloride salt is deprotonated in situ to generate the reactive free base. This is a crucial first step, as the protonated quinolinium species is unreactive in key transformations like palladium-catalyzed cross-coupling.

Physicochemical Properties and Handling

A clear understanding of the precursor's properties is fundamental for safe and effective experimental design.

Property8-Chloro-2-methylquinoline (Free Base)8-Chloro-2-methylquinoline Hydrochloride
Molecular Formula C₁₀H₈ClNC₁₀H₉Cl₂N
Molecular Weight 177.63 g/mol [1]214.09 g/mol
Appearance Off-white to yellow crystalline solid[2]Typically a crystalline solid
Melting Point 64-68 °CDecomposes at higher temperatures
CAS Number 3033-82-7[1]1268593-83-4
Solubility Soluble in organic solvents like chlorobenzene, toluene, and DMF.Soluble in water and alcohols.
Safety Information Acute oral toxicity, causes skin irritation and serious eye damage.Handle with appropriate personal protective equipment (PPE).

Synthesis of the Precursor: 8-Chloro-2-methylquinoline

The most common and industrially relevant method for synthesizing 8-chloro-2-methylquinoline is the Doebner-von Miller reaction, a classic method for quinoline synthesis. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloroaniline D Doebner-von Miller Reaction A->D B Crotonaldehyde B->D C Solvent: Chlorobenzene Catalyst: p-Toluenesulfonic acid Heat (Reflux) C->D Mediates E 8-Chloro-2-methylquinoline D->E Yields (57%)

Caption: Workflow for the Doebner-von Miller Synthesis of 8-Chloro-2-methylquinoline.

Protocol 1: Synthesis of 8-Chloro-2-methylquinoline[3]

Materials:

  • 2-Chloroaniline (13 g, 102 mmol)

  • Crotonaldehyde (14 g, 200 mmol)

  • p-Toluenesulfonic acid (0.5 g, 2.6 mmol)

  • Chlorobenzene (200 mL)

  • Dimethylbenzene (Xylene) for recrystallization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroaniline (13 g) and chlorobenzene (200 mL).

  • Add the catalyst, p-toluenesulfonic acid (0.5 g).

  • Heat the solution to 393 K (120 °C).

  • Add crotonaldehyde (14 g) dropwise over a period of 1 hour. Causality: Slow addition is critical to control the exothermic reaction and prevent polymerization of the aldehyde.

  • After the addition is complete, heat the mixture at reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the chlorobenzene solvent.

  • Recrystallize the crude solid product from dimethylbenzene (xylene) to yield pure 8-chloro-2-methylquinoline as a white solid.

  • Yield: ~10 g (57%).

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C8-chloro group on the quinoline ring is an excellent handle for modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.[3] These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under conditions that tolerate a wide variety of functional groups.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-2-methylquinoline Derivatives

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[4] It is often superior to classical methods like nucleophilic aromatic substitution (SNAr), which may require harsh conditions and have limited scope. For an aryl chloride like 8-chloro-2-methylquinoline, the choice of a highly active catalyst system, typically involving a palladium precursor and a sterically hindered phosphine or N-heterocyclic carbene (NHC) ligand, is critical for achieving good yields.[5]

G cluster_reactants Reactants cluster_catalyst Catalytic System A 8-Chloro-2-methylquinoline (or its HCl salt) D Buchwald-Hartwig Amination A->D B Primary or Secondary Amine (R¹R²NH) B->D C Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) + Strong Base (e.g., NaOtBu) C->D Catalyzes E 8-(R¹R²-amino)-2-methylquinoline D->E Forms C-N Bond

Caption: Experimental workflow for the Buchwald-Hartwig amination of 8-chloro-2-methylquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established methods for aryl chlorides and the closely related 8-bromo-2-methylquinoline.[6][7]

Materials:

  • 8-Chloro-2-methylquinoline hydrochloride (1.0 mmol)

  • Amine (e.g., morpholine, aniline derivative) (1.2 mmol)

  • Palladium precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol)

  • Ligand: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos (0.04 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 mmol)

  • Anhydrous, degassed solvent: Toluene or Dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 8-chloro-2-methylquinoline hydrochloride (1.0 mmol), the chosen amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (2.5 mmol).

  • Causality: Using a strong, non-nucleophilic base like NaOtBu is essential. It serves two purposes: first, to neutralize the HCl in the starting material to form the free base, and second, to facilitate the deprotonation of the amine in the catalytic cycle, which is a key step for reductive elimination.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-methylquinolines

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[8][9] It allows for the coupling of 8-chloro-2-methylquinoline with a wide variety of aryl- or heteroarylboronic acids or their esters. This reaction is instrumental in building molecular complexity and accessing biaryl structures common in pharmaceuticals.[10] While aryl bromides are more reactive, aryl chlorides can be effectively coupled using modern catalyst systems.[11][12]

G cluster_reactants Reactants cluster_catalyst Catalytic System A 8-Chloro-2-methylquinoline (or its HCl salt) D Suzuki-Miyaura Coupling A->D B Arylboronic Acid (Ar-B(OH)₂) B->D C Pd Precursor (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos, P(tBu)₃) + Base (e.g., K₂CO₃, Cs₂CO₃) C->D Catalyzes E 8-Aryl-2-methylquinoline D->E Forms C-C Bond

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of 8-chloro-2-methylquinoline.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on conditions known to be effective for challenging aryl chlorides.[11][13]

Materials:

  • 8-Chloro-2-methylquinoline hydrochloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium precursor: Pd(OAc)₂ (Palladium(II) acetate) (0.02 mmol)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or Tri-tert-butylphosphine (P(tBu)₃) (0.04 mmol)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Solvent system: Toluene/Water or Dioxane/Water (e.g., 10:1 ratio, 5 mL total)

Procedure:

  • In a reaction vessel, combine 8-chloro-2-methylquinoline hydrochloride (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (3.0 mmol).

  • Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. An aqueous solvent system often accelerates this step.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 4.5 mL of toluene and 0.5 mL of water).

  • Heat the mixture with vigorous stirring at 90-110 °C for 12-24 hours. The use of bulky, electron-rich phosphine ligands like SPhos is key to promoting the oxidative addition of the less reactive aryl chloride to the palladium(0) center.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 8-aryl-2-methylquinoline product.

Conclusion and Future Perspectives

8-Chloro-2-methylquinoline hydrochloride is a highly valuable and versatile precursor in organic synthesis. Its true potential is unlocked through modern palladium-catalyzed cross-coupling reactions, which provide reliable and efficient pathways to novel 8-substituted quinolines. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling serve as robust starting points for the synthesis of compound libraries for drug discovery, functional materials, and agrochemical research. The continued development of more active and selective catalyst systems will further expand the utility of this important building block, enabling the construction of increasingly complex and valuable molecules.

References

  • G. A. Molander, B. Canturk, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," ACS Publications, 2011. [Link]

  • I. P. Beletskaya, A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chem. Rev., 2000. [Link]

  • S. L. Buchwald, J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia. [Link]

  • Organic Synthesis, "Buchwald-Hartwig Coupling," Organic-synthesis.org. [Link]

  • S. D. Walker et al., "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst," Chem. Commun., 2004. [Link]

  • PrepChem, "Synthesis of 8-chloro-2-methylquinoline," PrepChem.com. [Link]

  • ACS Publications, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 2009. [Link]

  • T. Wu et al., "8-Chloro-2-methylquinoline," Acta Crystallographica Section E, 2009. [Link]

  • M. S. El-Gaby et al., "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, 2000. [Link]

  • Organic Chemistry Portal, "Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions," Organic Chemistry Portal. [Link]

  • A. Csomos et al., "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules," Arkivoc, 2022. [Link]

  • ResearchGate, "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts," ResearchGate, 2016. [Link]

  • Research and Reviews: Journal of Chemistry, "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications," Research and Reviews: Journal of Chemistry, 2014. [Link]

  • D. E. Herbert et al., "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products," Canadian Journal of Chemistry, 2023. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • M. K. Al-Masoudi, "Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them," Academia.edu. [Link]

  • PubChem, "8-Chloro-2-methylquinoline," National Center for Biotechnology Information. [Link]

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Application

Application Notes and Protocols for In Vivo Dosing of 8-chloro-2-methylquinoline hydrochloride

Abstract These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute initial in vivo dosing studies for the compound 8-chloro-2-methylquinoline hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute initial in vivo dosing studies for the compound 8-chloro-2-methylquinoline hydrochloride. Due to the limited publicly available data on this specific molecule, this guide emphasizes a foundational approach, focusing on establishing a safe and effective dosing range through a systematic Maximum Tolerated Dose (MTD) study. The protocols herein are based on established principles of preclinical toxicology and pharmacology for quinoline-based compounds.[1][2][3] This document outlines critical steps including compound characterization, formulation, a detailed MTD study protocol, and data interpretation.

Introduction and Scientific Background

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimalarial properties.[2][3] 8-chloro-2-methylquinoline, also known as 8-chloroquinaldine, is a halogenated quinoline derivative.[4] While its specific biological activities are not extensively documented in peer-reviewed literature, its structural similarity to other biologically active quinolines suggests potential for investigation.

Before initiating efficacy studies, determining the safety and tolerability of a novel compound is paramount. The primary objective of the initial in vivo studies described here is to identify the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[5][6] Establishing the MTD is a critical first step in preclinical development, as it informs the dose levels for subsequent pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.[7][8]

Preclinical Considerations and Compound Characterization

Prior to in vivo administration, a thorough characterization of 8-chloro-2-methylquinoline hydrochloride is essential.

2.1. Physicochemical Properties

A summary of known properties for the parent compound, 8-chloro-2-methylquinoline, is provided below. The hydrochloride salt form may have different properties, such as increased aqueous solubility.

PropertyValueSource
Molecular FormulaC₁₀H₈ClN[4]
Molecular Weight177.63 g/mol [4]
AppearanceOff-white to yellow crystalline powder[9]
Melting Point64-68 °C
SolubilitySlightly soluble in water, soluble in organic solvents[9]

2.2. Safety and Handling

According to available Safety Data Sheets (SDS), 8-chloro-2-methylquinoline is considered hazardous.[4][10]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage/irritation, and may cause respiratory irritation.[4]

  • Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a dust mask.[10][11] Avoid inhalation, ingestion, and contact with skin and eyes.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials.[9][11]

2.3. Formulation Development

The choice of vehicle for in vivo administration is critical and depends on the intended route. The hydrochloride salt form is expected to have improved aqueous solubility compared to the free base.

  • Initial Solubility Screen: Test the solubility of the compound in common, biocompatible vehicles (e.g., sterile water, saline, 0.5% methylcellulose, polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO)).

  • Vehicle Selection: For oral administration, an aqueous suspension using 0.5% carboxymethylcellulose (CMC) or methylcellulose is common.[1] For intraperitoneal (IP) or intravenous (IV) injections, solutions are preferred. A co-solvent system such as saline with a small percentage of DMSO or Solutol may be necessary.[1] The final concentration of any organic solvent should be kept to a minimum and tested for toxicity in a vehicle-only control group.

  • Formulation Preparation: Prepare formulations fresh daily unless stability data demonstrates otherwise. Ensure the final formulation is homogenous (a solution or a uniform suspension).

Protocol: Maximum Tolerated Dose (MTD) Study

The MTD study is a short-term, dose-escalation study designed to identify dose-limiting toxicities and establish the safe upper limit for dosing.[5][7][8]

3.1. Experimental Design

  • Animal Model: Healthy, young adult mice (e.g., BALB/c or C57BL/6, 6-8 weeks old) are commonly used.[1] Use a single sex to reduce variability, or include both sexes if sex-specific toxicity is suspected.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.[1]

  • Grouping: Assign animals to several dose groups (n=3-5 per group) and one vehicle control group.

  • Route of Administration: The intended clinical route should be used if known. Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common for initial studies.[1]

  • Dose Selection: In the absence of prior data, a wide dose range is recommended. A starting dose can be estimated from any available in vitro cytotoxicity data (e.g., 1/10th of the IC50). A logarithmic dose escalation (e.g., 10, 30, 100, 300, 1000 mg/kg) is a common starting point.[1]

3.2. Experimental Workflow Diagram

MTD_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Endpoint & Analysis acclimate Animal Acclimatization (≥ 7 days) formulate Prepare Dose Formulations & Vehicle Control acclimate->formulate randomize Randomize Animals into Dose Cohorts formulate->randomize dose Administer Single Dose (e.g., Oral Gavage) randomize->dose observe_acute Intensive Observation (First 4-6 hours) dose->observe_acute observe_daily Daily Observation (14 days) observe_acute->observe_daily weigh Record Body Weights (Daily or 3x/week) observe_daily->weigh signs Record Clinical Signs of Toxicity observe_daily->signs necropsy Terminal Necropsy (Day 14 or Humane Endpoint) weigh->necropsy signs->necropsy analysis Analyze Data & Determine MTD necropsy->analysis

Caption: Workflow for a 14-day Maximum Tolerated Dose (MTD) study.

3.3. Step-by-Step Protocol

  • Animal Acclimatization & Baseline: House animals in standard conditions with free access to food and water.[1] Record the body weight of each animal for three days prior to dosing to establish a baseline.

  • Dose Preparation: On the day of dosing, prepare a fresh stock of 8-chloro-2-methylquinoline hydrochloride in the chosen vehicle at the highest concentration. Prepare lower doses by serial dilution. Ensure the formulation is homogenous.

  • Administration: Administer a single dose of the compound or vehicle to each animal.[1] The volume administered should be based on the animal's most recent body weight (e.g., 10 mL/kg for oral gavage in mice).

  • Post-Dose Monitoring:

    • Acute Phase: Observe animals continuously for the first 30 minutes, then hourly for the next 4-6 hours for any immediate signs of toxicity.[1]

    • Daily Observation: For the next 14 days, observe each animal at least once daily. Record clinical signs of toxicity using a scoring sheet (see Table 2).

    • Body Weight: Record body weights daily for the first week and at least three times during the second week.[1]

  • Endpoint Criteria: The primary endpoint is the assessment of toxicity over the 14-day period. Humane endpoints must be established and approved by the Institutional Animal Care and Use Committee (IACUC).

    • Body Weight Loss: A body weight loss exceeding 20% of baseline is a common humane endpoint.[5] However, refined guidelines suggest a lower limit of 10% for rats and dogs to improve animal welfare.[13]

    • Severe Clinical Signs: Moribundity, inability to access food or water, severe respiratory distress, or other signs of significant pain or distress.

  • Terminal Procedures: On Day 14, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine organs for any macroscopic abnormalities. Organ collection for histopathology may be performed if desired.

3.4. Data Collection and MTD Determination

The MTD is the highest dose that does not result in mortality, a body weight loss of more than 10-15%, or severe, irreversible clinical signs of toxicity.[5][7]

Table 2: Sample Clinical Observation Checklist
Category Observation Score (0=Normal) Description
AppearanceFur1-3Piloerection, unkempt
Posture1-3Hunched, abnormal
ActivityGeneral1-3Lethargy, hyperactivity
Mobility1-3Ataxia, impaired movement
RespirationRate/Character1-3Labored, shallow, rapid
AutonomicSalivation/Diarrhea1-3Presence and severity

Hypothetical Signaling Pathway Modulation

Quinoline derivatives are known to interact with a wide range of biological targets. For instance, some quinolines function as kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cell survival, such as the PI3K/Akt pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Compound 8-chloro-2- methylquinoline Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Next Steps

Upon successful determination of the MTD, subsequent studies can be designed. These may include:

  • Repeat-Dose Toxicity: Administering the compound daily for 7-28 days at doses up to the MTD to assess cumulative toxicity.

  • Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound at one or two well-tolerated dose levels.[1][5]

  • Efficacy Studies: Evaluating the therapeutic potential of the compound in a relevant disease model, using a dose range below the MTD (e.g., MTD, MTD/2, and MTD/4).[1]

This document provides a foundational strategy for the initial in vivo evaluation of 8-chloro-2-methylquinoline hydrochloride. All experiments must be conducted in strict adherence to an approved IACUC protocol and institutional guidelines.

References

  • Vertex AI Search. Maximum tolerable dose (MTD) studies.
  • BenchChem. Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs.
  • Reaction Biology. Maximum Tolerated Dose (MTD)
  • Fisher Scientific.
  • NC3Rs. Refining MTD studies.
  • GARDP Revive.
  • Alfa Aesar. 8-Chloro-2-Methylquinoline - Free SDS search.
  • PubChem - NIH. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113.
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • PMC - NIH. 8-Chloro-2-methylquinoline.
  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • MilliporeSigma. 8-Chloro-2-methylquinoline 97 3033-82-7.
  • PMC.
  • Frontiers. Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents.
  • Nanjing Finechem Holdings Co., Ltd. 8-Chloro-2-methylquinoline Reagent for Research Labs | High Purity.
  • ResearchGate. (PDF)
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. QUINOLINE: A DIVERSE THERAPEUTIC AGENT.
  • PMC - NIH.
  • Gavin Publishers. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Method

Application Note: Preparation and Implementation of 8-Chloro-2-Methylquinoline Hydrochloride in Cell Culture Assays

Introduction & Scientific Context The compound 8-chloro-2-methylquinoline hydrochloride (8-CMQ-HCl) is a highly versatile quinaldine derivative utilized extensively as a bioactive scaffold in drug discovery. Quinoline de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 8-chloro-2-methylquinoline hydrochloride (8-CMQ-HCl) is a highly versatile quinaldine derivative utilized extensively as a bioactive scaffold in drug discovery. Quinoline derivatives are privileged structures in medicinal chemistry, known for their ability to intercalate DNA and modulate various nuclear receptors. Recently, derivatives of the 8-chloro-2-methylquinoline scaffold (such as 4-amino-8-chloro-2-methylquinoline) have been identified as potent, selective modulators of the orphan nuclear receptor NR4A2 (Nurr1) , making them critical tools for researching neuroinflammation, Parkinson's disease, and cancer [1].

When transitioning this compound from chemical synthesis to in vitro biological evaluation, researchers must navigate specific challenges related to solubility, solvent toxicity, and assay interference. This application note provides a comprehensive, self-validating protocol for preparing and utilizing 8-CMQ-HCl in cell culture assays, ensuring high reproducibility and scientific integrity.

Physicochemical Properties & Reagent Preparation

Understanding the physicochemical differences between the free base and the hydrochloride salt is critical for assay design. The hydrochloride salt formulation is specifically chosen for biological assays because it disrupts the crystal lattice energy of the lipophilic quinoline ring, significantly enhancing its solubility in polar solvents and biological media [2].

Table 1: Comparative Physicochemical Properties
Property8-Chloro-2-methylquinoline (Free Base)8-Chloro-2-methylquinoline HCl
CAS Number 3033-82-71268593-83-4
Molecular Formula C₁₀H₈ClNC₁₀H₉Cl₂N
Molecular Weight 177.63 g/mol 214.09 g/mol
Optimal Solvent 100% DMSODMSO, H₂O (Moderate)
Storage Conditions Desiccated, Room TempDesiccated, -20°C (in solution)

Experimental Protocol: Cell Culture Assay Preparation

To ensure a self-validating experimental system, this protocol incorporates strict solvent controls and step-by-step causality for each methodological choice.

Phase 1: Stock Solution Preparation
  • Weighing & Dissolution: Weigh exactly 2.14 mg of 8-CMQ-HCl powder. Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

    • Causality: While the HCl salt has moderate aqueous solubility, DMSO is preferred for the master stock to prevent spontaneous precipitation during freeze-thaw cycles and to ensure complete dissolution of the crystalline lattice.

  • Sterile Filtration: Pass the 10 mM stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Causality: PTFE is strictly required because it possesses broad chemical compatibility with harsh organic solvents like DMSO. Standard PES or cellulose acetate filters will dissolve in DMSO, leaching toxic polymers into the sample and ruining the assay.

  • Aliquot & Storage: Aliquot the filtered stock into amber microcentrifuge tubes (to prevent potential photo-degradation) and store at -20°C.

Phase 2: Serial Dilution & Cell Treatment
  • Cell Seeding: Seed the target cells (e.g., HEK293T for reporter assays or BV-2 microglia for inflammation assays) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Working Solution Preparation: Perform serial dilutions of the 10 mM stock directly into pre-warmed culture media to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).

    • Critical Rule: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) .

    • Causality: DMSO concentrations above 0.1% can induce transcriptomic alterations, oxidative stress, and baseline cytotoxicity, which will confound the pharmacological readout of the quinoline derivative.

  • Treatment & Incubation: Aspirate the old media from the 96-well plate and gently add 100 µL of the compound-containing media. Include a Vehicle Control (0.1% DMSO in media) to establish the true baseline. Incubate for 24 to 72 hours depending on the endpoint.

Workflow Visualization

Workflow A 8-CMQ-HCl Powder (CAS: 1268593-83-4) B Stock Solution Preparation (10 mM in 100% DMSO) A->B C Sterile Filtration (0.22 µm PTFE Filter) B->C D Serial Dilution in Media (Max 0.1% Final DMSO) C->D F Compound Treatment (24-72h Incubation at 37°C) D->F E Cell Seeding (96-well plate, 10^4 cells/well) E->F G Endpoint Assay (e.g., Luciferase, MTT, ELISA) F->G

Workflow for preparing and applying 8-CMQ-HCl in cell culture assays.

Mechanistic Insight & Target Engagement

When utilizing 8-CMQ-HCl as a scaffold for synthesizing NR4A2 modulators, it is vital to understand the downstream signaling consequences. The orphan nuclear receptor NR4A2 lacks a traditional ligand-binding pocket for endogenous hormones, but synthetic quinoline derivatives can bind to its ligand-binding domain (LBD) [1].

Upon binding, the quinoline-NR4A2 complex undergoes a conformational shift, facilitating nuclear translocation and the recruitment of co-activators. This initiates the transcription of target genes associated with dopaminergic neuron survival and the suppression of pro-inflammatory cytokines (like IL-6 and TNF-α).

Signaling Pathway Visualization

Pathway Ligand 8-CMQ Scaffold (Synthetic Ligand) Receptor NR4A2 (Nurr1) Orphan Nuclear Receptor Ligand->Receptor Binds LBD Translocation Nuclear Translocation Receptor->Translocation Transcription Gene Transcription (Anti-inflammatory) Translocation->Transcription Phenotype Cellular Response (Survival/Differentiation) Transcription->Phenotype

Putative signaling pathway of NR4A2 modulation by quinoline scaffolds.

Data Presentation: Expected Pharmacological Profile

To validate the assay, researchers should perform counter-screens. A robust assay system will demonstrate target engagement (e.g., NR4A2 transactivation) at concentrations significantly lower than those that induce generalized cytotoxicity. Table 2 outlines the expected pharmacological profile for active derivatives synthesized from the 8-CMQ-HCl scaffold.

Table 2: Expected Assay Readouts for 8-CMQ Derivatives
Assay TypeCell LineTarget MetricExpected Value RangeReadout Method
Target Engagement HEK293TEC₅₀ (Activation)1.5 - 5.0 µMLuciferase Reporter Assay
Functional Efficacy BV-2 MicrogliaIC₅₀ (Suppression)2.0 - 8.5 µMIL-6 / TNF-α ELISA
Counter-screen HepG2 / HEK293TCC₅₀ (Toxicity)> 50.0 µMMTT / CellTiter-Glo Viability

Note: A wide therapeutic window (CC₅₀ >> EC₅₀) confirms that the observed functional efficacy is due to specific receptor modulation rather than generalized cell death.

References

  • Safe, S. (2024). Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators. Histology and Histopathology, 39(5), 543-556.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221113, 8-Chloro-2-methylquinoline. PubChem.[Link]

Application

Application Note: Catalytic Cross-Coupling Strategies for 8-Chloro-2-methylquinoline Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Structural Causality In modern drug discovery, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Structural Causality

In modern drug discovery, functionalized quinolines are privileged scaffolds, frequently appearing in therapeutics targeting central nervous system (CNS) disorders and orphan nuclear receptors (e.g., NR4A modulators)[1]. Among the most valuable building blocks for these scaffolds is 8-chloro-2-methylquinoline hydrochloride (CAS: 1268593-83-4).

While the free base is available, the hydrochloride salt is predominantly utilized in process chemistry due to its superior crystalline stability, resistance to atmospheric oxidation, and precise stoichiometric handling. However, utilizing this specific salt in transition-metal-catalyzed cross-coupling reactions presents a unique set of steric and electronic challenges that require precise mechanistic control.

The Causality of Steric Hindrance

The 8-chloro position is notoriously difficult to activate. It is sterically shielded by the adjacent quinoline nitrogen lone pair and the peri-interaction with the C7 proton. Furthermore, the C2-methyl group restricts the rotational freedom of the entire molecule within the palladium coordination sphere. Consequently, standard phosphine ligands (e.g., PPh3, dppf) often fail, leading to catalyst poisoning via nitrogen coordination. Successful cross-coupling strictly requires bulky, electron-rich biarylphosphine ligands to force the oxidative addition into the C(sp2)-Cl bond.

Mechanistic Insights: The Catalytic Cycle

When utilizing the hydrochloride salt in cross-coupling, the catalytic cycle must be preceded by an in situ neutralization step. Failure to account for the HCl equivalent will result in the rapid protonation of the basic phosphine ligand, immediately stalling the palladium cycle.

We employ Buchwald’s 2nd generation precatalyst (XPhos-Pd-G2) . The causality behind this choice is twofold:

  • Rapid Activation: The pre-catalyst generates the active mono-ligated L-Pd(0) species at room temperature without requiring harsh reduction steps.

  • Steric Shielding: The immense steric bulk of the dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) ligand physically blocks the quinoline nitrogen from coordinating to the Pd center, forcing the metal to interact exclusively with the C8-Cl bond.

G Salt 8-Chloro-2-methylquinoline HCl (Stable Precursor) Base1 In situ Neutralization (+ 1.0 eq Base) Salt->Base1 FreeBase 8-Chloro-2-methylquinoline (Active Substrate) Base1->FreeBase OxAdd Oxidative Addition (Sterically Hindered C-Cl) FreeBase->OxAdd Pd0 Pd(0)L2 Catalyst (XPhos-Pd-G2) Pd0->OxAdd TransMet Transmetalation (+ Boronic Acid/Trifluoroborate) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C8-Coupled Quinoline Product RedElim->Product

Fig 1: Catalytic cycle for the cross-coupling of 8-chloro-2-methylquinoline HCl.

Quantitative Data Summary

The following table summarizes validated cross-coupling applications of 8-chloro-2-methylquinoline, demonstrating its conversion into both a nucleophilic building block (via borylation) and a complex final scaffold (via direct alkyl-coupling).

Reaction TypeCoupling PartnerCatalyst SystemBase (Equiv.)ConditionsYieldRef
Borylation Bis-boronic acid (BBA)*XPhos-Pd-G2KOAc (3.0)80 °C, 1 h65%[2]
Suzuki-Miyaura Sec-aminomethyl-BF3KXPhos-Pd-G2K2CO3 (4.0)**85 °C, 18 h77%[3]

*Followed by in situ conversion to Potassium (2-Methylquinolin-8-yl)trifluoroborate using KHF2. **Includes 1.0 extra equivalent specifically to neutralize the HCl salt of the starting material.

Validated Experimental Protocols

The following protocol details the direct Suzuki-Miyaura cross-coupling of 8-chloro-2-methylquinoline hydrochloride with an alkyl-trifluoroborate [3]. This methodology is designed as a self-validating system , incorporating specific quality control checkpoints to guarantee reproducibility.

Materials Required
  • Substrate: 8-Chloro-2-methylquinoline hydrochloride (0.25 mmol)

  • Coupling Partner: Potassium Boc-protected secondary aminomethyltrifluoroborate (0.30 mmol, 1.2 equiv)

  • Catalyst: XPhos-Pd-G2 (2–5 mol%)

  • Base: K2CO3 (1.0 mmol, 4.0 equiv)

  • Solvent: Toluene / H2O (4:1 v/v, 0.5 M), rigorously degassed.

Step-by-Step Methodology

Step 1: Reagent Charging & Neutralization

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 8-chloro-2-methylquinoline hydrochloride (0.25 mmol).

  • Add K2CO3 (4.0 equiv). Causality Note: 1.0 equivalent is consumed instantly to neutralize the HCl salt, while the remaining 3.0 equivalents are required to activate the trifluoroborate partner for transmetalation.

  • Add the aminomethyltrifluoroborate coupling partner (1.2 equiv) and XPhos-Pd-G2 (5 mol%).

Step 2: Solvent Addition & Degassing

  • Add 0.4 mL of Toluene and 0.1 mL of H2O. Causality Note: A biphasic system is mandatory. The aqueous layer dissolves the inorganic base and the resulting KCl/borate salts, preventing them from precipitating and coating the active palladium surface.

  • Seal the tube with a septum and purge the biphasic mixture with Argon for 5 minutes using a sparging needle.

  • [Validation Checkpoint 1]: Observe the solution color. A successful generation of the active Pd(0) species will cause the solution to transition from a pale suspension to a homogenous, deep yellow-orange mixture.

Step 3: Catalytic Cross-Coupling

  • Transfer the sealed tube to a pre-heated oil bath at 85 °C.

  • Stir vigorously (≥800 rpm) for 18 hours to ensure maximum interfacial surface area between the aqueous and organic phases.

  • [Validation Checkpoint 2]: At 18 hours, perform a TLC analysis (Hexanes/EtOAc = 4:1). The starting material (Rf ~0.6, strongly UV-active at 254 nm) should be completely consumed, replaced by a lower Rf product spot.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and quench by adding 2.0 mL of deionized H2O.

  • Extract the aqueous layer with EtOAc (3 × 3 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude yellow oil via silica gel column chromatography (Hexanes/EtOAc = 20:1) to yield the pure coupled product.

Workflow Step1 1. Preparation Weigh HCl Salt Add 4.0 eq Base Step2 2. Activation Add XPhos-Pd-G2 Degas Toluene/H2O Step1->Step2 Argon Purge Step3 3. Coupling Heat to 85°C Stir for 18 hours Step2->Step3 Heating Step4 4. Isolation Aqueous Quench Silica Chromatography Step3->Step4 TLC Confirm

Fig 2: Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

References

  • Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators. National Institutes of Health (NIH)[Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health (NIH)[Link]

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. AWS Hosted Supplementary Data / ACS Publications [Link]

Method

Application Note: High-Throughput Screening of 8-Chloro-2-methylquinoline Hydrochloride Libraries in Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: High-Throughput Screening (HTS), Privileged Scaffold Library Synthesis, and Orphan Nuclear Receptor (NR4A2) Modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: High-Throughput Screening (HTS), Privileged Scaffold Library Synthesis, and Orphan Nuclear Receptor (NR4A2) Modulation

Executive Summary & Scientific Rationale

In modern drug discovery, the selection of a robust, versatile chemical scaffold is the foundation of any successful High-Throughput Screening (HTS) campaign. 8-chloro-2-methylquinoline hydrochloride has emerged as a highly privileged building block for generating targeted combinatorial libraries.

The strategic value of this scaffold lies in its precise physicochemical properties. The chlorine atom at the C8 position introduces a unique halogen-bonding donor site and significant steric hindrance, which fundamentally alters the aqueous microsolvation and target residence time of the molecule compared to its 6- or 7-substituted analogs[1]. Furthermore, the 2-methyl group restricts rotational degrees of freedom, locking the scaffold into a rigid, bioactive conformation. Recent HTS campaigns have successfully utilized derivatives of this scaffold—such as 4-amino-8-chloro-2-methylquinoline—to discover potent, selective modulators for the orphan nuclear receptor 4A2 (NR4A2), a critical target in neuroinflammation and Parkinson's disease[2], as well as dopamine D3 receptor (D3R) antagonists for bipolar disorder[3].

HTS Workflow & Scaffold Processing

To transition from the raw 8-chloro-2-methylquinoline hydrochloride salt to a fully screened hit compound, a highly controlled workflow must be established. The process relies on in situ neutralization and combinatorial derivatization (e.g., C4-amination or C6-carboxylation) directly compatible with acoustic dispensing technologies.

HTS_Workflow A 8-Chloro-2-methylquinoline HCl (Scaffold Prep) B Combinatorial Derivatization (e.g., C4-Amination) A->B DIPEA, Heat C Acoustic Dispensing (384-well plates) B->C DMSO Solubilization D Primary HTS (Reporter Gene Assay) C->D Cell Addition E Hit Validation & Counter-Screening D->E Data Triage

Caption: Workflow for 8-chloro-2-methylquinoline library synthesis and HTS.

Experimental Protocol: NR4A2 Cell-Based Reporter Assay

This protocol details the primary HTS methodology for screening a library of 8-chloro-2-methylquinoline derivatives against NR4A2.

Self-Validating System Design: To ensure absolute trustworthiness, this protocol employs a dual-luciferase reporter system. The primary Firefly luciferase measures NR4A2 activation, while a constitutively active Renilla luciferase acts as an internal control. This mathematically eliminates false positives caused by the autofluorescence of the quinoline core or non-specific cytotoxicity.

Phase 1: Library Solubilization and Acoustic Plating
  • Causality: Halogenated quinolines exhibit variable solubility profiles. Acoustic dispensing (Echo) is used because it transfers nanoliter volumes using sound energy, eliminating plastic pipette tips where hydrophobic quinolines typically bind and cause concentration artifacts.

  • Dissolve the 8-chloro-2-methylquinoline derivatives in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Centrifuge the source plates at 1,000 x g for 5 minutes to pellet any insoluble aggregates.

  • Use an Acoustic Liquid Handler to dispense 25 nL of each compound into a white, opaque 384-well assay plate.

  • Internal Validation Step: Dispense a 10-point dose-response curve of Amodiaquine (a known NR4A2 agonist) into column 24 of every plate[2]. If the EC50 of this control shifts by >3-fold from the 20 µM baseline, the plate is automatically rejected due to suspected cell drift.

Phase 2: Cell Culture and Transfection
  • Causality: HEK293T cells are selected because they lack endogenous NR4A2 expression, providing a clean "null-background" that maximizes the Signal-to-Background (S/B) ratio.

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Co-transfect the cells in batch suspension with an NR4A2 expression plasmid (pCMV-NR4A2), a Firefly reporter plasmid containing the NBRE response element, and a pRL-TK Renilla control plasmid using Lipofectamine 3000.

  • Incubate the bulk transfection mixture for 24 hours at 37°C, 5% CO₂.

Phase 3: Compound Incubation and Readout
  • Seed 10,000 transfected cells per well (in 25 µL of assay medium) directly into the 384-well plates containing the pre-dispensed quinoline compounds. The final DMSO concentration will be 0.1% (v/v).

  • Incubate for 18 hours at 37°C.

  • Add 25 µL of Dual-Glo® Luciferase Reagent to lyse the cells and generate the Firefly luminescent signal. Read on a multi-mode microplate reader after 10 minutes.

  • Add 25 µL of Dual-Glo® Stop & Glo Reagent to quench the Firefly signal and initiate the Renilla luminescent signal. Read after 10 minutes.

Mechanistic Pathway Analysis

Understanding the mechanism of action is critical for hit-to-lead optimization. When an active 8-chloro-2-methylquinoline derivative binds to the Ligand Binding Domain (LBD) of NR4A2, it induces a conformational shift that stabilizes the Activation Function-2 (AF-2) surface. This allows the recruitment of co-activators like SRC-1, driving the transcription of anti-inflammatory target genes[2].

NR4A2_Pathway L Quinoline Hit Compound R NR4A2 Ligand Binding Domain L->R Binding C Conformational Shift (AF-2 Stabilization) R->C Allostery A Co-activator Recruitment (SRC-1 / TRAP220) C->A Interface Prep G Target Gene Transcription (Anti-inflammatory) A->G Promoter Activation

Caption: Mechanism of NR4A2 activation by quinoline-based ligands.

Data Analysis & Quality Control Metrics

To ensure the scientific integrity of the HTS campaign, all quantitative data must be rigorously triaged. The following table summarizes the key metrics and the causality behind their target thresholds for quinoline-based libraries.

ParameterTarget ValueCausality / Scientific Rationale
Z'-Factor 0.75Validates the statistical effect size between positive controls and DMSO blanks, ensuring the assay can reliably detect weak hits from the quinoline library.
DMSO Tolerance Up to 1.0% (v/v)Halogenated quinolines exhibit unique aqueous microsolvation states[1]; higher DMSO limits prevent compound precipitation during cell incubation.
S/B Ratio > 5.0A high signal-to-background ratio is critical for reporter assays to minimize false positives driven by the inherent autofluorescence of the conjugated quinoline core.
Hit Rate 0.5% – 1.5%Typical yield for targeted privileged scaffold libraries. Rates >2.0% suggest assay interference (e.g., Pan-Assay Interference Compounds - PAINS), requiring immediate counter-screening.
Viability Index > 85%Derived from the Renilla luciferase control. Ensures that the observed Firefly signal modulation is due to target engagement, not non-specific cytotoxicity.

References

  • Safe, S., et al. (2023). Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators. National Institutes of Health (NIH) / PMC.[2] URL:[Link]

  • Hopkins, W. S., et al. (2015). Using differential mobility spectrometry to measure ion solvation: An examination of the roles of solvents and ionic structures in separating quinoline-based drugs. Analyst (Royal Society of Chemistry).[1] URL:[Link]

  • Bolognesi, P. (2015). Pathological Network of Bipolar Disorder: Design and Synthesis of Multitarget Ligands. AMS Dottorato, University of Bologna.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent precipitation of 8-chloro-2-methylquinolinehydrochloride in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate halogenated quinoline derivatives for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate halogenated quinoline derivatives for in vitro and in vivo assays.

8-Chloro-2-methylquinoline hydrochloride presents a classic physicochemical challenge: it is the salt of a weak, highly lipophilic base. When introduced to aqueous media, it is highly susceptible to two distinct thermodynamic traps: free-base disproportionation (typically at physiological pH) and the common-ion effect (in chloride-rich acidic media).

This guide provides field-proven, self-validating methodologies to diagnose the root cause of your precipitation and implement robust formulation strategies.

Diagnostic Workflow

Before adjusting your formulation, you must identify which thermodynamic mechanism is causing the precipitation.

G Start Precipitation Observed in Aqueous Media CheckPH Measure Solution pH Start->CheckPH HighPH pH > pH_max (Neutral/Basic) CheckPH->HighPH pH > 4.0 LowPH pH < pH_max (Highly Acidic) CheckPH->LowPH pH < 3.0 FreeBase Free Base Disproportionation (Deprotonation) HighPH->FreeBase SaltPrecip HCl Salt Precipitation (Common Ion Effect) LowPH->SaltPrecip High [Cl-] present Sol1 Use Cosolvents / Cyclodextrins (e.g., HP-β-CD) FreeBase->Sol1 Sol2 Use Non-Chloride Buffers (e.g., Mesylate/Acetate) SaltPrecip->Sol2

Diagnostic workflow for identifying and resolving 8-chloro-2-methylquinoline precipitation.

Frequently Asked Questions (Mechanistic Causality)

Q1: I dissolved 8-chloro-2-methylquinoline HCl in water perfectly, but when I diluted it into PBS (pH 7.4), it instantly crashed out. Why? Answer: You are observing free-base disproportionation . 8-Chloro-2-methylquinoline is a weak base. In aqueous solution, an equilibrium exists between the protonated quinolinium ion (soluble) and the unprotonated free base (insoluble). The specific pH at which the solubility of the salt equals the intrinsic solubility of the free base is known as pHmax​ [1]. Above this pHmax​ (typically around pH 3.5 for chloro-quinolines), the equilibrium shifts rapidly toward the free base. Because the free base is highly lipophilic and practically insoluble in water[2], it nucleates and precipitates. PBS (pH 7.4) is well above the pHmax​ , forcing an immediate crash[3].

Q2: To fix the PBS issue, I tried dissolving the compound in 0.1 N HCl to keep it protonated, but it still precipitated. What went wrong? Answer: You have triggered the common-ion effect . The solubility of the intact hydrochloride salt is governed by its solubility product constant ( Ksp​=[QuinH+][Cl−] ). By dissolving the compound in 0.1 N HCl, you introduced a massive excess of chloride ions into the system. According to Le Chatelier's principle, this excess pushes the equilibrium backward, forcing the hydrochloride salt itself to precipitate out of solution[4]. This is a frequent failure point in early drug development when researchers mistakenly use HCl to adjust the pH of amine hydrochloride salts[5].

System Parameters & Quantitative Data

To rationally design your formulation, you must establish the physicochemical boundaries of your compound. Below is a summary of the critical parameters governing 8-chloro-2-methylquinoline HCl solubility.

ParameterEstimated Value / CharacteristicImplication for Aqueous Media Formulation
Intrinsic Solubility ( S0​ ) < 0.1 mg/mL (Free Base)Extremely low aqueous solubility; mandates the use of cosolvents or complexation agents at pH > 4.0[2].
pKa (Conjugate Acid) ~3.5 - 4.0Must maintain the solution pH < 3.0 to ensure purely aqueous salt solubility without disproportionation.
pHmax​ ~2.5 - 3.5The critical inflection point. Formulating at pH > pHmax​ yields free base precipitate; formulating at pH < pHmax​ risks HCl salt precipitate if [Cl−] is high[1].
Chloride Sensitivity HighAvoid NaCl or HCl concentrations > 0.05 M in the formulation to prevent a common-ion crash[6].

Self-Validating Troubleshooting Protocols

Protocol A: Preparation of a Stable Acidic Stock Solution (Avoiding the Common-Ion Effect)

Objective: Create a high-concentration aqueous stock solution without triggering HCl salt precipitation. Causality: By using a non-chloride counterion acid (e.g., methanesulfonic acid) to lower the pH, we keep the quinoline nitrogen protonated without adding to the [Cl−] pool. This circumvents the common-ion effect while maintaining the highly soluble ionized state[6].

Step-by-Step Methodology:

  • Weigh exactly 10.0 mg of 8-chloro-2-methylquinoline HCl into a clean glass vial.

  • Suspend the powder in 8.0 mL of deionized water (Milli-Q, 18.2 MΩ·cm).

  • Under constant magnetic stirring (400 rpm), insert a calibrated micro-pH probe.

  • Titrate the solution dropwise using 0.05 M Methanesulfonic acid (MSA) until the pH stabilizes at 2.5. Critical: Do not use HCl or chloride-based buffers.

  • Q.S. (quantum satis) to exactly 10.0 mL with deionized water. The solution should now be perfectly clear.

  • Self-Validation Step: Split the clear solution into two 1 mL aliquots. To Aliquot 1, add 100 µL of 1 M NaCl. To Aliquot 2, add 100 µL of deionized water. If Aliquot 1 turns cloudy (precipitates) while Aliquot 2 remains clear, you have successfully validated that your system is stable but correctly sensitive to the common-ion effect[5].

Protocol B: Formulation for Physiological pH (In Vitro Assays)

Objective: Prevent free-base precipitation when diluting the compound into neutral media (e.g., cell culture media, PBS). Causality: Since the free base is thermodynamically insoluble at pH 7.4, we must artificially raise its intrinsic solubility ( S0​ ) using a solubilizer. Hydroxypropyl- β -cyclodextrin (HP- β -CD) creates a hydrophobic cavity that encapsulates the lipophilic chloro-quinoline ring, thermodynamically shielding it from the aqueous environment and preventing nucleation.

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP- β -CD in standard 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Dissolve 8-chloro-2-methylquinoline HCl in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Warm the HP- β -CD/PBS solution to 37°C in a water bath.

  • Under vigorous vortexing, inject the DMSO stock into the HP- β -CD solution at a 1:99 ratio (yielding a final DMSO concentration of 1% and a compound concentration of 100 µM).

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure the UV absorbance at ~315 nm (the characteristic quinoline peak). Compare this absorbance to an uncentrifuged control sample. If the absorbances match perfectly, zero micro-precipitation has occurred, validating complete and stable complexation.

Sources

Optimization

Technical Support Center: Synthesis of 8-Chloro-2-Methylquinoline Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 8-chloro-2-methylquinoline and its subsequent conversion to the hydrochloride salt. The primary synthetic route discussed is the Doebner-von Miller reaction, a cornerstone method for quinoline synthesis.[1][2]

Troubleshooting Guide: Enhancing Yield and Purity

This section is designed to help you navigate common experimental hurdles in a structured, question-and-answer format.

Issue 1: Low Yield of 8-Chloro-2-Methylquinoline

Question: My Doebner-von Miller reaction with 2-chloroaniline and crotonaldehyde is resulting in a significantly lower than expected yield (e.g., below 50%). What are the primary causes and how can I optimize the reaction?

Answer: Low yields in this synthesis are a frequent challenge and can typically be attributed to several factors, primarily tar formation and incomplete reaction.[3] A yield of around 57% has been reported under specific conditions, which can serve as a benchmark.[4][5] Here’s a systematic approach to troubleshooting:

Core Causality: The harsh acidic conditions and exothermic nature of the reaction can lead to the self-condensation and polymerization of crotonaldehyde, forming a thick, dark tar that traps the product and complicates isolation.[3][6]

Step-by-Step Optimization Protocol:

  • Control Reagent Addition: The polymerization of crotonaldehyde is a major side reaction.[3] To mitigate this, add the crotonaldehyde dropwise to a heated solution of 2-chloroaniline and the acid catalyst over an extended period (e.g., 1 hour).[5][6] This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway over self-condensation.

  • Temperature Management: While heat is necessary to drive the reaction, excessive temperatures promote tar formation.[3] Maintain a controlled temperature. A reported protocol heats the initial solution of 2-chloroaniline in a solvent like chlorobenzene with p-toluenesulfonic acid to 120°C (393 K) before the slow addition of crotonaldehyde, followed by a reflux period.[5]

  • Catalyst Choice and Concentration: Both Brønsted acids (like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid) and Lewis acids (like zinc chloride or tin tetrachloride) can catalyze the reaction.[1][3] The choice and concentration are critical. Ensure the acid is of sufficient concentration. Some protocols have successfully used p-toluenesulfonic acid.[5]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 2-chloroaniline starting material. This will help determine the optimal reaction time and prevent potential product degradation from prolonged heating.[3]

  • Efficient Work-Up and Purification:

    • After the reaction, the mixture needs to be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to isolate the free base form of the quinoline.[6]

    • Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is crucial. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[6][7]

    • Purification can be achieved via distillation or recrystallization.[4][5] One method involves distillation under reduced pressure followed by recrystallization from a solvent like xylene or dimethylbenzene.[4][5]

Issue 2: Excessive Tar and Polymer Formation

Question: My reaction vessel is filled with a thick, dark, intractable tar, making product isolation nearly impossible. How can I prevent this?

Answer: Tar formation is the most common and frustrating side reaction in the Doebner-von Miller synthesis.[6] It arises from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (crotonaldehyde).[3]

Preventative Measures:

StrategyRationale
Slow Reagent Addition As detailed in Issue 1, adding crotonaldehyde slowly to the heated aniline solution minimizes its concentration, thereby reducing the rate of self-polymerization.[3]
Temperature Control High temperatures accelerate polymerization. Maintain the lowest effective temperature that allows for a reasonable reaction rate.[6]
Solvent Effects Using a high-boiling, inert solvent like chlorobenzene or xylene can help to better control the reaction temperature and may reduce tar formation compared to a neat reaction.[5]
Alternative Catalysts While strong acids are traditional, exploring milder Lewis acid catalysts could potentially reduce the harshness of the conditions that lead to polymerization.[8]
Issue 3: Difficulty in Converting to Hydrochloride Salt

Question: I have successfully synthesized the 8-chloro-2-methylquinoline free base, but I am struggling to form a clean hydrochloride salt. The product is oily or impure.

Answer: The conversion to the hydrochloride salt is a crucial step for improving the stability and handling of the final compound. Issues at this stage usually stem from residual impurities in the free base or improper crystallization technique.

Protocol for Clean Hydrochloride Salt Formation:

  • Ensure Purity of the Free Base: Before attempting salt formation, ensure your 8-chloro-2-methylquinoline is pure. If necessary, repeat the purification step (distillation or recrystallization) until you have a clean product as confirmed by TLC or NMR.

  • Dissolution: Dissolve the purified free base in a suitable anhydrous solvent. Common choices include diethyl ether, isopropanol, or ethyl acetate.

  • Precipitation: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.

  • Crystallization: The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or cool the mixture in an ice bath.

  • Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of the cold, anhydrous solvent, and dry thoroughly under vacuum to remove any residual solvent and HCl.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner-von Miller reaction for this synthesis?

A1: The reaction mechanism is complex and has been a subject of debate.[1] However, it is generally understood to proceed through the following key stages:

  • Michael Addition: A nucleophilic 1,4-addition of the aniline (2-chloroaniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde).[1]

  • Cyclization: An intramolecular electrophilic attack from the aniline ring onto the carbonyl carbon.

  • Dehydration: Elimination of a water molecule to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent can be derived from reaction intermediates (e.g., a Schiff base acting as a hydrogen acceptor) or added separately.[8][9]

Doebner-von_Miller_Mechanism A 2-Chloroaniline + Crotonaldehyde B Michael Adduct (Intermediate) A->B Michael Addition C Cyclization B->C Intramolecular Electrophilic Attack D Dihydroquinoline Intermediate C->D Dehydration (-H2O) E Oxidation D->E Hydrogen Transfer F 8-Chloro-2-methylquinoline E->F

Caption: Simplified Doebner-von Miller reaction pathway.

Q2: Can I use a different α,β-unsaturated carbonyl compound instead of crotonaldehyde?

A2: Yes, the Doebner-von Miller reaction is versatile and can accommodate various α,β-unsaturated aldehydes and ketones.[1] However, using a different carbonyl compound will change the substitution pattern of the final quinoline product. For the synthesis of 2-methylquinoline derivatives specifically, crotonaldehyde (or compounds that generate it in situ) is required.

Q3: My starting material, 2-chloroaniline, has poor reactivity. What can I do?

A3: The chloro- group is an electron-withdrawing group, which deactivates the aniline ring towards electrophilic substitution, a key step in the cyclization. While this can make the reaction more challenging than with electron-rich anilines, the reaction is well-established.[5] If you suspect poor reactivity is the primary issue, ensure your reaction conditions are sufficiently forcing (i.e., adequate temperature and strong acid catalysis) to overcome this deactivation.[3][8]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Corrosive Reagents: The reaction uses strong acids (e.g., HCl, H₂SO₄, p-TsOH) which are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of reagents. Use a setup that allows for efficient cooling (e.g., an ice bath) if necessary to control the reaction rate.[3]

  • Volatile and Flammable Solvents: Organic solvents like chlorobenzene, xylene, and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

Q5: How do I properly dispose of the waste generated?

A5: The reaction generates acidic aqueous waste and organic solvent waste.

  • Acidic Waste: Carefully neutralize the acidic aqueous layer with a suitable base (e.g., sodium bicarbonate) before disposing of it according to your institution's guidelines for aqueous waste.

  • Organic Waste: Collect all organic solvents and residues in a designated halogenated or non-halogenated organic waste container as appropriate.

Troubleshooting_Workflow Start Low Yield or High Impurity? Tar Excessive Tar Formation? Start->Tar Yes Purify Review Purification Strategy Start->Purify No SlowAdd Implement Slow Reagent Addition Tar->SlowAdd Yes Temp Optimize Temperature (Avoid Overheating) SlowAdd->Temp Monitor Monitor Reaction with TLC Temp->Monitor Result Improved Yield and Purity Purify->Result Catalyst Check Catalyst Concentration/Type Monitor->Catalyst Catalyst->Result

Caption: Decision workflow for troubleshooting low yield.

References

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]

  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • ACS Publications. (n.d.). Synthetic Routes to Quinoline Derivatives. Retrieved from [Link]

  • PrepChem.com. (2020). Synthesis of 8-methylquinoline. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Nemez, D., et al. (n.d.).
  • The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • NIH. (n.d.). 8-Chloro-2-methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • (2018).
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Cardinal Scholar. (2013). Synthesis of Quinoline Analogues.
  • (n.d.). Chemistry of Substituted Quinolinones. V.
  • ResearchGate. (2025). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 8-Chloro-2-methylquinoline Hydrochloride Crystallization

Welcome to the advanced technical support center for the isolation and crystallization of 8-chloro-2-methylquinoline hydrochloride (CAS: 1268593-83-4). As a heterocyclic building block, the free base is highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the isolation and crystallization of 8-chloro-2-methylquinoline hydrochloride (CAS: 1268593-83-4). As a heterocyclic building block, the free base is highly lipophilic, while its hydrochloride salt possesses a rigid, highly polar ionic lattice. This thermodynamic dichotomy makes the salt exceptionally prone to phase separation and uncontrolled nucleation during process scale-up.

This guide is engineered for process chemists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and thermodynamic data to ensure robust, scalable crystallization.

Part 1: Diagnostic Workflow for Phase Separation

Before adjusting your parameters, you must accurately diagnose whether your crystallization failure is kinetic (uncontrolled nucleation) or thermodynamic (Liquid-Liquid Phase Separation, or "oiling out").

G Start Supersaturated Solution 8-Chloro-2-methylquinoline HCl Monitor In-Situ Monitoring (Video Microscopy / FBRM) Start->Monitor LLPS Issue: Oiling Out (Droplet Emulsion) Monitor->LLPS Two Liquid Phases Nucleation Issue: Rapid Nucleation (Fine Crystal Burst) Monitor->Nucleation Uncontrolled Solidification Thermo Thermodynamic Fix: Modify Solvent Polarity LLPS->Thermo Kinetic Kinetic Fix: Reduce Cooling Rate LLPS->Kinetic Seeding Process Control: Seed in Metastable Zone Nucleation->Seeding Success High-Purity Crystalline Suspension Thermo->Success Kinetic->Success Seeding->Success

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) and nucleation issues.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns into a milky emulsion during cooling, and eventually forms a sticky resin at the bottom of the reactor. How do I force crystallization?

Answer: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS), colloquially known in the pharmaceutical industry as "oiling out"[1].

  • Causality: The hydrochloride salt of 8-chloro-2-methylquinoline has a high lattice energy requiring polar solvents, but the chloro-methyl-quinoline core is lipophilic. When supersaturation is generated too quickly, the system crosses the liquid-liquid miscibility gap before the crystalline nucleation boundary[2]. The solute separates into an API-rich oil droplet phase and a solvent-rich continuous phase[1]. Because solute molecules in these droplets are highly mobile and randomly arranged, they act as an excellent solvent for impurities, eventually solidifying into a sticky, impure resin[1].

  • Resolution: You must alter the thermodynamic phase diagram. Utilize solubility and Metastable Zone Width (MSZW) data to avoid working at high supersaturation[1]. Switch to a binary solvent system (e.g., Isopropanol/Heptane) to shift the LLPS boundary below the solubility curve, and reduce your cooling rate to allow the crystal lattice time to assemble[2].

Q2: I am getting crystals, but the filtration takes hours and the purity is low due to residual solvent. Why?

Answer: This indicates uncontrolled primary nucleation, leading to a massive burst of fine crystals (often microscopic needles for quinoline derivatives).

  • Causality: High supersaturation at the point of nucleation causes rapid, chaotic crystal growth. Fine crystals have a massive surface-area-to-volume ratio, which drastically increases cake resistance during filtration. Furthermore, these fines cause "solvent entrapment," where the mother liquor (and dissolved impurities) becomes locked in the interstitial spaces of the filter cake[2].

  • Resolution: Implement a controlled seeding strategy. By adding seed crystals halfway into the metastable zone, you force the system to consume supersaturation via crystal growth rather than spontaneous nucleation[1]. This yields larger, uniform, and easily filterable crystals[3].

Part 3: Standard Operating Protocol (Step-by-Step)

Self-Validating Anti-Solvent Crystallization with Controlled Seeding

Objective: To isolate 8-chloro-2-methylquinoline hydrochloride while circumventing the miscibility gap (LLPS) and ensuring high filterability.

Step 1: Dissolution & Clarification

  • Suspend 8-chloro-2-methylquinoline free base in Isopropanol (8 volumes).

  • Heat the reactor to 60°C. Add 1.05 equivalents of 4M HCl in Isopropanol dropwise.

    • Causality: Using the same solvent for the acid delivery prevents localized anti-solvent crash-out at the dosing point.

  • Polish filter the solution through a 0.45 µm PTFE filter into a pre-heated crystallizer.

    • Self-Validation Checkpoint: The filtered solution must remain optically clear at 60°C. If turbidity is observed, the solvent volume is insufficient to overcome the solubility limit; add 1 volume of Isopropanol and re-verify clarity before proceeding.

Step 2: Cooling to the Metastable Zone

  • Cool the reactor from 60°C to 45°C at a strictly controlled rate of 0.5°C/min.

    • Causality: Slow, linear cooling prevents the system from overshooting the metastable zone and hitting the spontaneous nucleation or LLPS boundary[1].

Step 3: Controlled Seeding

  • At 45°C, introduce 1.5 wt% of highly pure, pre-milled 8-chloro-2-methylquinoline hydrochloride seed crystals.

    • Self-Validation Checkpoint: Hold the temperature at 45°C for 30 minutes and observe the seeds.

      • Condition A: If seeds dissolve completely, the solution is undersaturated. Lower the temperature by 2°C and re-seed.

      • Condition B: If secondary nucleation occurs rapidly (sudden opacity), the solution is highly supersaturated. Heat by 5°C to dissolve the fines, return to 47°C, and re-seed.

      • Condition C: If seeds remain suspended with sharp edges, the system is perfectly poised within the MSZW. Proceed to Step 4.

Step 4: Anti-Solvent Dosing

  • Dose Heptane (12 volumes) linearly over 4 hours using a programmable syringe pump.

    • Causality: Heptane acts as an anti-solvent, driving the yield. Dosing slowly ensures that the supersaturation generated is immediately consumed by the growth of the existing seed crystals, preventing the concentration from spiking into the LLPS boundary[2].

Step 5: Final Cooling & Isolation

  • Cool the suspension to 5°C at 0.2°C/min. Hold for 2 hours to maximize yield.

  • Filter the slurry and wash the cake with 2 volumes of cold Isopropanol/Heptane (1:2).

    • Self-Validation Checkpoint: A successfully crystallized product will filter rapidly (e.g., < 5 minutes for a 100g scale) and yield a non-compressible, free-flowing crystalline cake.

Part 4: Thermodynamic Process Parameters

To successfully design your crystallization space, you must map the solubility and the Metastable Zone Width (MSZW). The table below summarizes the thermodynamic behavior of 8-chloro-2-methylquinoline hydrochloride across common industrial solvent systems.

Table 1: Representative Thermodynamic Parameters for 8-Chloro-2-methylquinoline HCl

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)MSZW (°C)LLPS Propensity
Ethanol / Water80:20145.042.512High (Droplet formation)
Isopropanol10085.212.418Moderate
Isopropanol / Heptane60:4062.14.88Low (Stable crystallization)
Ethyl Acetate10018.52.1>25Very High (Oils out immediately)

Note: Data represents baseline metrics for process design space definition. In situ monitoring is required to identify exact phase separation boundaries for specific impurity profiles[2].

References

  • Source: mt.
  • Source: researchgate.
  • Source: researchgate.
  • Source: engineering.org.

Sources

Optimization

optimizing HPLC mobile phase for 8-chloro-2-methylquinolinehydrochloride analysis

Analyte Profile: 8-Chloro-2-methylquinoline hydrochloride Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profile: 8-Chloro-2-methylquinoline hydrochloride

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for basic heterocyclic compounds.

8-chloro-2-methylquinoline hydrochloride presents specific chromatographic challenges due to its basic nitrogen atom and salt formulation. Below, we provide a field-proven, causality-driven troubleshooting guide and self-validating protocols to ensure peak symmetry, retention time stability, and method reproducibility.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does 8-chloro-2-methylquinoline hydrochloride exhibit severe peak tailing on standard C18 columns? A: 8-chloro-2-methylquinoline is a nitrogen-containing heterocyclic compound with a predicted pKa of approximately 3.17[1]. Because it is formulated as a hydrochloride salt, it readily dissociates in the mobile phase to form a positively charged quinolinium ion. In reversed-phase HPLC, the primary cause of peak tailing for basic compounds is the unwanted secondary interaction between this positively charged analyte and the negatively charged, deprotonated silanol groups (Si-O⁻) present on the silica surface of the stationary phase[2]. This creates a mixed-mode retention mechanism (hydrophobic partitioning + cation exchange), where a fraction of the analyte molecules are retained longer by the active silanol sites, resulting in an asymmetrical, tailing peak[3].

Q2: How should I optimize the mobile phase pH to achieve a symmetrical peak (As ≈ 1.0)? A: Chromatographic best practices dictate that the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure a single, stable ionization state. For 8-chloro-2-methylquinoline (pKa ~3.17), the optimal strategy is to utilize a low-pH mobile phase (pH ≤ 3.0)[4]. By adjusting the aqueous phase pH to 2.0–2.5 using a 10–20 mM potassium phosphate buffer, the residual silanol groups (Si-OH) on the silica surface become fully protonated and neutralized[5]. This eliminates their capacity for cation exchange, forcing the analyte to be retained purely by predictable hydrophobic interactions with the C18 alkyl chains[2].

Q3: Should I select Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: While both solvents are viable, Methanol is highly recommended for quinoline derivatives. Studies have shown that methanol/water mobile phases, particularly when paired with specialized stationary phases, yield the highest selectivity coefficients for quinoline alkaloids[6]. Furthermore, methanol generally provides superior solubility for hydrochloride salts compared to acetonitrile. If you choose ACN for its lower backpressure properties, you must be highly cautious when using phosphate buffers, as ACN can precipitate phosphate salts during gradient elution[5].

Q4: Are mobile phase additives like Triethylamine (TEA) still necessary? A: Historically, tail-suppressing competing bases like TEA (≥20 mM) were mandatory when using older Type A silica columns to mask highly active free silanols[4]. TEA preferentially binds to the anionic silanol groups, blocking the quinoline analyte from interacting[5]. However, this approach accelerates the hydrolysis of the stationary phase and end-capping, drastically reducing column lifetime[5]. If you are utilizing modern Type B (high-purity, metal-free) silica columns, the free silanol content is already significantly reduced[4]. Therefore, TEA is generally unnecessary if strict low-pH control (pH 2.5) is maintained.

Part 2: Mechanistic Visualization

The following diagram illustrates the causality between mobile phase pH, silanol ionization state, and the resulting chromatographic peak shape for basic heterocycles.

SilanolMechanism Analyte 8-Chloro-2-methylquinoline (Basic Nitrogen, pKa ~3.2) HighPH Mobile Phase pH > 4.0 Silanols Ionized (Si-O⁻) Analyte->HighPH Inadequate pH LowPH Mobile Phase pH < 2.5 Silanols Protonated (Si-OH) Analyte->LowPH Optimal pH Tailing Secondary Ionic Interaction Result: Severe Peak Tailing HighPH->Tailing Cation Exchange Symmetric Pure Hydrophobic Retention Result: Symmetrical Peak LowPH->Symmetric Suppressed Activity

Caption: Logical flow of mobile phase pH effects on silanol interactions and peak shape.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes a System Suitability Test (SST) . This acts as a self-validating checkpoint to isolate chemical tailing (pH/silanol issues) from physical tailing (column voiding/dead volume).

Step 1: Physical Integrity Validation (SST)

  • Prepare a 10 µg/mL solution of a neutral, hydrophobic marker (e.g., Toluene) in the mobile phase.

  • Inject 10 µL onto the C18 column under isocratic conditions (e.g., 50:50 Water:Methanol).

  • Validation Gate: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • If As​ > 1.2: The column has a physical void or there is excessive extra-column dead volume. Replace the column or check fittings before proceeding[2].

    • If As​ ≤ 1.2: The system is physically sound. Proceed to chemical optimization.

Step 2: Aqueous Buffer Preparation (pH 2.5)

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade (Milli-Q) water to create a 20 mM solution.

  • Place a calibrated pH probe into the solution.

  • Add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH stabilizes exactly at 2.5.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates.

Step 3: Mobile Phase Blending & Equilibration

  • Transfer the pH 2.5 buffer to Channel A and HPLC-grade Methanol to Channel B.

  • Set the pump to deliver an isocratic blend (e.g., 50% A / 50% B) at a flow rate of 1.0 mL/min[7].

  • Equilibrate the column for at least 20 column volumes until the baseline at 254 nm is completely stable[8].

Step 4: Analyte Injection & Asymmetry Calculation

  • Inject 10 µL of the 8-chloro-2-methylquinoline hydrochloride standard (prepared at 50 µg/mL in the mobile phase).

  • Record the chromatogram and calculate As​ . A target As​ between 0.9 and 1.2 confirms successful suppression of silanol interactions.

OptimizationWorkflow S1 1. Prepare Aqueous Buffer (20 mM Phosphate, pH 2.5) S2 2. Select Organic Modifier (Methanol or Acetonitrile) S1->S2 S3 3. Run Isocratic/Gradient Test (Monitor at 254 nm) S2->S3 S4 4. Calculate Asymmetry (As) Target: 0.9 ≤ As ≤ 1.2 S3->S4 S5 5. Add Competing Base (TEA) (Only if As > 1.5) S4->S5 Tailing Persists

Caption: Step-by-step experimental workflow for optimizing the HPLC mobile phase.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between different mobile phase compositions and the resulting peak asymmetry for 8-chloro-2-methylquinoline.

Mobile Phase Composition (Aqueous : Organic)Aqueous pHAdditive / ModifierPeak Asymmetry ( As​ )Causality / Mechanistic Observation
50:50 Water : Methanol~6.0 (Unbuffered)None2.8 Severe secondary interactions with ionized silanols (Si-O⁻). Unacceptable for quantitation.
50:50 Water : Methanol~7.0 (Unbuffered)0.1% TEA1.4 TEA competitively masks active silanols, improving shape, but accelerates column hydrolysis[5].
50:50 Water : Acetonitrile~2.80.1% Formic Acid1.3 Partial suppression of silanol ionization. Acceptable for routine LC-MS applications where non-volatile buffers cannot be used.
50:50 20mM Phosphate : Methanol2.5 None1.05 Optimal. Complete protonation of silanols (Si-OH) yields pure hydrophobic retention and ideal peak symmetry[5].

References

  • Taylor & Francis. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chemhome123. 8-Chloro-2-methylquinoline CAS#:3033-82-7. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell-Based Assays for 8-Chloro-2-methylquinoline Hydrochloride

Welcome to the Technical Support Center. This resource is designed for drug development professionals and application scientists working with 8-chloro-2-methylquinoline hydrochloride (a halogenated quinoline derivative).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for drug development professionals and application scientists working with 8-chloro-2-methylquinoline hydrochloride (a halogenated quinoline derivative). While quinoline scaffolds are highly valued for their broad biological activities, they frequently present challenges in in vitro assays due to poor aqueous solubility, colloidal aggregation, and off-target cytotoxicity[1].

This guide provides mechanistic insights, troubleshooting frameworks, and self-validating protocols to help you establish a clean therapeutic window and eliminate solvent-induced artifacts.

I. Frequently Asked Questions (FAQs)

Q1: My cells exhibit immediate morphological changes and detachment upon adding 8-chloro-2-methylquinoline HCl. Is this a rapid apoptotic response? A1: Immediate cell death (within minutes to hours) is rarely a target-mediated biological response. It almost always indicates acute physical stress, such as solvent toxicity or osmotic shock. Even though the hydrochloride salt form improves baseline solubility compared to the free base, rapid introduction to complex media can cause local pH shifts or transient precipitation. Ensure your final DMSO concentration is strictly ≤0.5% v/v[2].

Q2: How can I differentiate between the compound's true functional inhibition and generalized cellular toxicity? A2: You must run orthogonal cellular fitness counter-screens in parallel with your primary assay[3]. A compound's functional efficacy is only valid if it occurs within a "therapeutic window" where bulk cellular health is maintained. We recommend comparing your functional readout against an MTT assay (measuring metabolic activity) and an LDH release assay (measuring membrane integrity)[4]. A true hit will show functional modulation at concentrations where viability remains >90%[5].

Q3: I am observing micro-precipitates in my culture wells at higher concentrations, but I cannot increase my DMSO concentration. How do I maintain bioavailability? A3: Do not exceed the 0.5% DMSO limit, as this will independently lyse your cells[2]. Instead, utilize a carrier protein. Prepare your intermediate dilutions in serum-free media supplemented with 0.1% to 0.5% Bovine Serum Albumin (BSA). BSA binds the hydrophobic moieties of the quinoline, preventing colloidal aggregation and unspecific adsorption to the plastic well or lipid bilayers[3].

II. Mechanistic Troubleshooting Guide

When assaying small molecules, identifying the root cause of an artifact requires understanding the physical chemistry of the compound in the culture environment.

Symptom / ObservationRoot CauseMechanistic CausalityCorrective Action
High Background Signal in Absorbance Assays Compound Precipitation8-chloro-2-methylquinoline aggregates scatter light, artificially inflating OD readings in colorimetric assays.Perform a "no-cell" control plate to subtract background absorbance. Supplement media with 0.1% BSA[3].
Rapid LDH Release (< 4 hours) Membrane DisruptionHydrophobic quinoline aggregates physically intercalate into and disrupt the lipid bilayer, causing necrotic leakage[1][4].Reduce maximum dose. Ensure intermediate dilutions are mixed thoroughly before adding to cells.
High Replicate Variability (High %CV) Edge Effects & SeedingUneven evaporation in outer wells concentrates the compound and DMSO, pushing cells over the toxicity threshold.Avoid using the outer perimeter of 96/384-well plates. Optimize cell seeding density to ensure uniform monolayers[6].
Loss of Efficacy Over Time Compound DegradationHalogenated quinolines can be sensitive to prolonged aqueous exposure or bind non-specifically to serum proteins.Prepare fresh DMSO stocks daily. Conduct a time-course assay to determine the optimal exposure window (e.g., 24h vs 72h)[2].

III. Quantitative Cytotoxicity Benchmarks

To establish a reliable assay, adhere to the following empirically derived parameters for quinoline derivatives and small molecule screening.

ParameterRecommended Limit / RangeMechanistic RationaleSource
Max DMSO Concentration ≤ 0.5% v/vHigher concentrations permeabilize cell membranes and alter gene expression profiles.[2]
Typical Quinoline IC50 10 - 200 µg/mLVaries by cell line; defines the absolute upper limit of the compound's therapeutic window.[1]
BSA Supplementation 0.1% - 0.5% w/vActs as a hydrophobic carrier, preventing colloidal aggregation in aqueous media.[3]
Cell Seeding Density 5,000 - 20,000 cells/wellEnsures cells remain in the exponential growth phase, maximizing resilience to basal stress.[6]

IV. Self-Validating Experimental Protocols

Every protocol utilized in small molecule screening must be a self-validating system. This means the assay design inherently proves that the reagents are working, the compound is bioavailable, and the readout is specific to the biological question.

Protocol A: Optimized Solvent Delivery & Bioavailability Control

Objective: Deliver 8-chloro-2-methylquinoline HCl to cells without inducing solvent shock or precipitation.

  • Master Stock Preparation: Dissolve the compound in 100% molecular-grade, anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Carrier-Supplemented Intermediate: Prepare an intermediate dilution by adding the master stock to serum-free media containing 0.1% BSA. Causality: The BSA immediately coats the compound as it transitions from an organic to an aqueous environment, preventing the formation of colloidal aggregates[3].

  • Final Delivery: Add the intermediate solution to the culture wells to achieve your target concentration. Ensure the final DMSO concentration is identical across all wells (typically 0.1% to 0.5%)[2].

  • Self-Validation Controls (Mandatory):

    • Vehicle Control: Media + 0.5% DMSO + 0.1% BSA (Establishes baseline health).

    • Interference Control: Compound + Media + Assay Reagents, but no cells (Validates that the compound does not autofluoresce or directly react with assay dyes).

Protocol B: Orthogonal Cellular Fitness Counter-Screen

Objective: Map the precise therapeutic window by distinguishing metabolic stress from membrane rupture[4][5].

  • Cell Seeding: Seed cells at an optimized density (e.g., 10,000 cells/well in a 96-well plate) and incubate overnight to allow complete adherence and recovery[6].

  • Treatment: Apply a 10-point dose-response gradient of the compound using the delivery method from Protocol A. Incubate for 24 to 48 hours.

  • LDH Release Assay (Necrosis/Membrane Integrity):

    • Transfer 50 µL of the culture supernatant to a new plate. Add the LDH reaction mix and incubate in the dark for 30 minutes.

    • Causality: If the quinoline is precipitating and physically tearing the membrane, cytosolic LDH will leak into the media[4].

  • MTT Assay (Metabolic Viability):

    • Add MTT reagent to the remaining cells and media in the original plate. Incubate for 3 hours, solubilize the resulting formazan crystals, and read absorbance at 570 nm.

    • Causality: This detects early-stage mitochondrial dysfunction and apoptosis prior to membrane rupture[4].

  • Self-Validation & Analysis:

    • Positive Control: Treat a set of wells with 10% Triton X-100 for 45 minutes prior to readout (Represents 100% cell death/LDH release).

    • Decision Gate: Your functional assay must only be conducted at compound concentrations where MTT viability is >90% of the Vehicle Control, and LDH release is <10% of the Triton X-100 control.

V. Assay Workflows & Mechanistic Pathways

ToxicityWorkflow Start Prepare 8-chloro-2-methylquinoline HCl Solvent Optimize Solvent (DMSO u2264 0.5%) Start->Solvent Assay Run Orthogonal Counter-Screen (MTT / LDH Assay) Solvent->Assay Decision Cytotoxicity Detected? (Viability < 90%) Assay->Decision Optimize Troubleshoot: 1. Add 0.1% BSA (Carrier) 2. Reduce Exposure Time 3. Check for Precipitation Decision->Optimize Yes Proceed Therapeutic Window Established Proceed to Functional Assay Decision->Proceed No Optimize->Solvent Re-evaluate

Caption: Workflow for establishing a non-toxic therapeutic window for quinoline derivatives.

Pathway Quinoline 8-chloro-2- methylquinoline Precipitation Colloidal Aggregation (High Conc. / Poor Solvent) Quinoline->Precipitation Poor Aqueous Solubility OffTarget Off-Target Enzyme Inhibition Quinoline->OffTarget High Dose Toxicity Bioavailable Controlled Bioavailability Quinoline->Bioavailable Low Dose / Optimized Membrane Membrane Disruption (LDH Release) Precipitation->Membrane Physical Stress Apoptosis Cell Death (Apoptosis/Necrosis) Membrane->Apoptosis OffTarget->Apoptosis Optimization Assay Optimization: BSA Carrier & Low DMSO Optimization->Bioavailable Prevents Aggregation Functional Target-Specific Modulation Bioavailable->Functional Optimal Therapeutic Window

Caption: Mechanistic pathways of quinoline-induced cellular stress versus optimized assay conditions.

VI. References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. PMC / NIH.

  • Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays. BenchChem.

  • How to minimize III-31-C cytotoxicity in cell-based assays. BenchChem.

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC / NIH.

Sources

Optimization

ideal storage conditions to prevent degradation of 8-chloro-2-methylquinolinehydrochloride

Welcome to the Technical Support Center for 8-Chloro-2-methylquinoline hydrochloride (CAS: 1268593-83-4). This hub is designed for researchers, analytical chemists, and drug development professionals who require stringen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Chloro-2-methylquinoline hydrochloride (CAS: 1268593-83-4). This hub is designed for researchers, analytical chemists, and drug development professionals who require stringent stability control for halogenated quinoline derivatives.

Below, you will find field-proven troubleshooting guides, mechanistic explanations of degradation, and self-validating protocols to ensure the absolute integrity of your compound.

FAQ Section 1: Storage & Stability Fundamentals

Q: Why is moisture specifically detrimental to the hydrochloride (HCl) salt form of this compound? A: The protonated quinoline nitrogen in the hydrochloride salt creates a highly polar crystal lattice, making the compound inherently hygroscopic. When exposed to ambient humidity, water molecules intercalate into the lattice, leading to localized deliquescence. This aqueous microenvironment facilitates the dissociation of the HCl salt. As the salt dissociates, the local pH drops, and the free base form of 8-chloro-2-methylquinoline precipitates. The free base is significantly more susceptible to oxidative degradation than the protonated salt. The compound must be strictly protected from ambient moisture to prevent this cascade[1].

Q: What causes the powder to transition from off-white to a yellowish-brown color over time? A: Discoloration is a macroscopic indicator of photo-oxidation. UV and high-energy visible light trigger the homolytic cleavage of the C-Cl bond or the photo-oxidation of the electron-rich quinoline ring, leading to the formation of N-oxides and complex polymeric degradation products. According to safety data sheets, thermal and oxidative decomposition of this compound can release irritating gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas[2]. To prevent this, the compound must be stored in actinic (amber) glass and shielded from direct light.

Q: Can I store the bulk container in a standard -20°C freezer? A: Yes, but never without secondary packaging . Storing the primary container directly in a freezer introduces a severe risk of condensation. When a cold container is opened in a humid lab environment, moisture instantly condenses on the cold powder, initiating the hydrolysis cascade. The self-validating solution is to store the primary amber vial inside a secondary desiccator jar containing indicating silica gel.

Quantitative Data on Degradation Triggers

To maintain the structural integrity of 8-chloro-2-methylquinoline hydrochloride, environmental variables must be strictly controlled. Research on halogen-containing quinolines demonstrates that structural degradation and oxidation significantly impair chemical properties and downstream yields[3].

Environmental TriggerSafe ThresholdCritical Degradation ThresholdPrimary Consequence
Temperature ≤ 4°C> 30°C (Prolonged)Thermal dissociation, HCl volatilization
Relative Humidity (RH) < 20%> 45%Deliquescence, Free base precipitation
Light Exposure 0 Lux (Dark)> 500 Lux (Ambient Lab Light)Photo-oxidation, N-oxide formation
Oxygen Concentration < 1% (Inert)~21% (Atmospheric)Ring oxidation, Discoloration

Degradation Mechanisms

DegradationPathways Compound 8-Chloro-2-methylquinoline HCl Moisture Ambient Moisture (H2O) Compound->Moisture Exposure Light UV/Vis Light (Photons) Compound->Light Exposure Heat Thermal Stress (>40°C) Compound->Heat Exposure Hydrolysis Lattice Deliquescence & HCl Dissociation Moisture->Hydrolysis Triggers PhotoOx Photo-oxidation & N-oxide Formation Light->PhotoOx Triggers Thermal Thermal Volatilization of HCl Gas Heat->Thermal Triggers FreeBase Precipitation of Free Base Hydrolysis->FreeBase Leads to ColorChange Yellow/Brown Discoloration PhotoOx->ColorChange Manifests as Thermal->FreeBase Leads to

Fig 1: Mechanistic pathways of 8-chloro-2-methylquinoline HCl degradation via environmental triggers.

Experimental Workflows

Protocol 1: Inert Aliquoting and Long-Term Storage

To prevent the degradation pathways outlined above, use this self-validating aliquoting system. By recording the mass of the secondary container over time, you create a physical validation of the seal's integrity.

  • Preparation: Transfer the sealed bulk bottle of 8-chloro-2-methylquinoline hydrochloride into a glove box purged with high-purity Argon (O2 < 1%, RH < 5%). Causality: Argon is heavier than nitrogen and provides a superior inert blanket over the powder, preventing oxidative ring cleavage.

  • Aliquoting: Dispense single-use quantities into pre-weighed, oven-dried (120°C for 2 hours) amber glass vials. Causality: Amber glass blocks UV/Vis photons, preventing homolytic C-Cl bond cleavage.

  • Primary Sealing: Cap the vials with PTFE-lined septa closures while still inside the Argon atmosphere.

  • Secondary Packaging: Place the aliquots into a secondary wide-mouth jar containing a micro-packet of indicating silica gel (blue to pink).

  • Self-Validation Check: Weigh the entire secondary jar and record the mass on the label. A mass increase of >0.1% during storage indicates micro-seal failure and moisture ingress before chemical degradation can even be detected via HPLC.

  • Storage: Transfer the secondary jar to a -20°C freezer.

StorageWorkflow Start Receive Bulk Powder GloveBox Transfer to Inert Glove Box (Ar) Start->GloveBox Aliquot Aliquot into Amber Glass Vials GloveBox->Aliquot Prevent Moisture Purge Argon Purge & PTFE Seal Aliquot->Purge Prevent Light/O2 Desiccator Place in Secondary Desiccator Jar Purge->Desiccator Double Seal Store Store at -20°C (Dark & Dry) Desiccator->Store Long-term Stability

Fig 2: Step-by-step inert atmosphere aliquoting and cold-chain storage workflow.

Protocol 2: Quality Control (QC) - Self-Validating Purity Check

If you suspect a batch has been compromised by heat or moisture, run this rapid, two-step self-validating QC protocol before proceeding to complex LC-MS analysis.

  • Visual Inspection: Observe the powder against a pure white background. Pure 8-chloro-2-methylquinoline hydrochloride is white to off-white. Any distinct yellowing confirms photo-oxidation[2].

  • Aqueous pH Shift Analysis:

    • Dissolve 10 mg of the suspected powder in 1 mL of LC-MS grade, pH-neutral deionized water.

    • Measure the pH using a calibrated micro-probe.

    • Causality & Validation: Because the intact hydrochloride salt is highly acidic in solution, a pH reading of ~2.0-3.5 is expected. A shift toward a neutral pH (5.0-7.0) definitively proves that thermal or moisture-induced HCl volatilization has occurred, and the free-base has precipitated.

  • Chromatographic Verification: If the pH has shifted, run a Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Look for early-eluting peaks, which correspond to the highly polar N-oxide degradation products.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 8-Chloro-2-methylquinoline." 2

  • Capot Chem. "MSDS of 8-Chloroquinaldine." 1

  • Royal Society of Chemistry. "Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromo-quinolines." 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 8-Hydroxyquinoline and its Substituted Analogs in Biological Assays, with a Focus on 8-Chloro-2-Methylquinoline

This guide provides an in-depth comparison between the well-characterized biological agent 8-hydroxyquinoline (8-HQ) and its substituted analog, 8-chloro-2-methylquinoline. As direct comparative experimental data between...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison between the well-characterized biological agent 8-hydroxyquinoline (8-HQ) and its substituted analog, 8-chloro-2-methylquinoline. As direct comparative experimental data between these two specific molecules is limited in published literature, this guide adopts a structure-activity relationship (SAR) approach. We will first establish the benchmark activities and mechanisms of 8-HQ, a compound renowned for its broad biological efficacy. Subsequently, we will analyze how specific structural modifications—namely, the replacement of the C8-hydroxyl group with a chloro group and the addition of a C2-methyl group—are predicted to alter these biological outcomes. This analysis is grounded in established principles of medicinal chemistry and supported by data from various quinoline derivatives to provide a robust framework for researchers designing new experiments and developing novel therapeutic agents.

Section 1: The Benchmark Compound: 8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline, also known as oxine, is a privileged heterocyclic scaffold in medicinal chemistry due to its diverse and potent biological activities.[1][2] Its planar structure and, most critically, the proximity of the C8-hydroxyl group to the ring's nitrogen atom, enable it to function as a powerful bidentate chelating agent for a wide range of metal ions.[3][4]

Core Mechanism of Action: Metal Ion Homeostasis Disruption

The primary mechanism underpinning 8-HQ's biological effects is its ability to chelate essential metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).[5][6] This action has a dual consequence:

  • Intracellular Depletion: By sequestering metal ions, 8-HQ can inhibit the function of metalloenzymes that are critical for cellular processes like respiration, DNA replication, and signal transduction.

  • Ionophore Activity: 8-HQ can form lipophilic complexes with metal ions, facilitating their transport across cellular membranes. This disrupts the tightly regulated intracellular concentration of these ions, leading to oxidative stress, the generation of reactive oxygen species (ROS), and subsequent damage to DNA, proteins, and lipids, ultimately triggering apoptotic pathways.[5]

This chelation-driven mechanism confers upon 8-HQ a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][7][8]

Section 2: The Substituted Analog: 8-Chloro-2-Methylquinoline

8-chloro-2-methylquinoline is primarily documented as a key intermediate in the synthesis of more complex molecules in the pharmaceutical industry.[9] Its biological profile is not extensively characterized, but by dissecting its structural differences from 8-HQ, we can infer its potential activities and mechanistic deviations.

Structural Modifications and Their Predicted Impact:

  • C8-Hydroxyl to C8-Chloro Substitution: This is the most significant modification. The replacement of the hydroxyl group with a chloro atom fundamentally removes the primary site for metal chelation. The chloro group is electron-withdrawing but cannot deprotonate and form coordinate bonds with metal ions in the same way as a hydroxyl group.

    • Causality: Without the ability to act as a potent chelator and ionophore, 8-chloro-2-methylquinoline is unlikely to share the same primary mechanism of action as 8-HQ. Its biological effects, if any, must arise from different interactions.

  • C2-Methyl Substitution: The addition of a methyl group at the C2 position increases the molecule's lipophilicity (fat-solubility).

    • Causality: Increased lipophilicity can enhance a molecule's ability to penetrate cell membranes. This could potentially increase its bioavailability and access to intracellular targets. Studies on other quinoline derivatives have shown that substitution at the C2 position can significantly influence cytotoxicity and biological activity.[10]

The diagram below illustrates the fundamental structural differences and their mechanistic implications.

Caption: Structural and Mechanistic Comparison of 8-HQ and its Analog.

Section 3: Comparative Performance in Biological Assays

This section summarizes quantitative data for 8-HQ and related substituted quinolines to build a comparative picture.

Antimicrobial Activity

8-HQ and its halogenated derivatives exhibit potent activity against a wide range of bacteria and fungi. The mechanism is often linked to chelation of metals essential for microbial survival.[11][12] In contrast, quinolones (which lack the 8-hydroxyl group) often act by inhibiting DNA gyrase.[13] 8-chloro-2-methylquinoline, while not a classic quinolone, would need to function through a non-chelation-based mechanism.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound Organism MIC (µM) Reference
8-Hydroxyquinoline (8-HQ) Staphylococcus aureus 3.44 - 13.78 [11][12]
8-Hydroxyquinoline (8-HQ) Mycobacterium tuberculosis Potent activity [14]
5,7-Dichloro-8-hydroxy-2-methylquinoline M. tuberculosis 0.1 [14]
5,7-Dichloro-8-hydroxy-2-methylquinoline Methicillin-resistant S. aureus (MRSA) 1.1 [14]

| Clioquinol (5-chloro-7-iodo-8-HQ) | Gram-negative bacteria | High activity |[11] |

Insight: The data clearly shows that the 8-hydroxyquinoline scaffold is crucial for potent antimicrobial activity. Halogenation at the C5 and C7 positions of 8-HQ, as seen in Clioquinol and 5,7-dichloro-8-hydroxy-2-methylquinoline, often enhances this activity.[11][14] The exceptional potency of 5,7-dichloro-8-hydroxy-2-methylquinoline highlights that both chloro and methyl substitutions can be beneficial, provided the C8-hydroxyl group is present. The absence of this group in 8-chloro-2-methylquinoline suggests its antimicrobial profile would be substantially different and likely less potent.

Anticancer Activity

The anticancer effects of 8-HQ derivatives are strongly linked to their ability to induce oxidative stress and apoptosis through metal chelation.[5] Cancer cells have an elevated requirement for metal ions, making them particularly vulnerable to agents that disrupt metal homeostasis.[5]

Table 2: Comparative Anticancer Activity (IC₅₀ - Half-maximal Inhibitory Concentration)

Compound/Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
8-Hydroxyquinoline Hydrazone Copper(II) Complexes Various Potent activity [5]
5,7-Dihalo-substituted-8-hydroxyquinolines Hepatoma, Ovarian, Lung 0.0014 - 32.13 [5]
1,4-Naphthoquinone-8-hydroxyquinoline hybrid (with C2'-methyl) Lung Cancer (A549) Highest cytotoxicity in series [10]

| 6-Chloro-8-hydroxyquinoline analogues | MCF-7, HCT 116, HepG-2, A549 | Most active in series |[8] |

Insight: The anticancer activity of quinolines is profoundly enhanced by the 8-hydroxyl group, which enables the formation of highly cytotoxic metal complexes.[5] Similar to the antimicrobial data, halogenation (e.g., chloro-substitution) is a proven strategy for increasing anticancer potency.[5][8] The finding that a C2'-methyl group on an 8-HQ hybrid conferred the highest cytotoxicity suggests that the methyl group found in 8-chloro-2-methylquinoline could contribute to cytotoxic potential, but the overall activity will be dictated by the absence of the critical C8-hydroxyl group.[10]

Section 4: Recommended Experimental Protocols

To empirically determine and compare the biological activities of 8-chloro-2-methylquinoline against 8-HQ, the following validated assays are recommended.

Experimental Workflow Visualization

Caption: Recommended workflow for comparing the two quinoline compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare stock solutions (e.g., 10 mg/mL) of 8-HQ and 8-chloro-2-methylquinolinehydrochloride in dimethyl sulfoxide (DMSO). Prepare a 2X concentrated bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to columns 2-12. Add 200 µL of the compound stock (appropriately diluted in broth) to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mix, then 2 to 3, and so on, discarding 100 µL from the final dilution column.

  • Inoculation: Prepare a bacterial inoculum (e.g., S. aureus ATCC 29213) standardized to a 0.5 McFarland turbidity, then dilute to a final concentration of 5 x 10⁵ CFU/mL in the plate. Add 100 µL of this bacterial suspension to each well.

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The biological activities of 8-hydroxyquinoline are fundamentally rooted in its structure as a potent metal chelator and ionophore, granting it a broad spectrum of efficacy in antimicrobial and anticancer applications.[3][5] Its performance is often enhanced by substitutions, such as halogenation, that modulate its electronic properties and lipophilicity.[8]

In contrast, 8-chloro-2-methylquinolinehydrochloride , by virtue of lacking the critical 8-hydroxyl group, is predicted to have a vastly different and likely more constrained biological profile. Its activity will not be driven by the disruption of metal homeostasis but by other, more specific interactions with biological targets, which must be determined empirically. The presence of the C2-methyl group may enhance its membrane permeability, but its overall effectiveness as a bioactive agent remains to be thoroughly investigated.[10]

For researchers in drug development, 8-HQ serves as a versatile and powerful scaffold for modification. 8-chloro-2-methylquinoline, on the other hand, represents a distinct chemical entity that, while sharing the quinoline core, should be investigated with the expectation of novel mechanisms of action, separate from those that define its hydroxylated counterpart.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191.
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
  • Molecules. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Retrieved from [Link]

  • Shen, Y. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Ferreira, P. M. P., et al. (2018). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 186, 135-146.
  • de Almeida, L., et al. (2019). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Journal of molecular structure, 1184, 452-458.
  • Vieira, R. P., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Pharmacology, 13, 849377.
  • Sestak, V., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(11), 4492.
  • Kiss, R., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(13), 9244-9263.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Wu, R., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49, 6561-6567.
  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
  • ResearchGate. (2024). Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways. Retrieved from [Link]

  • Rbaa, M., et al. (2020).
  • da Silva, P. B., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Infection and Drug Resistance, 15, 1263.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
  • Lucia, P., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443.
  • Prachayasittikul, V., et al. (2020). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Walailak Journal of Science and Technology, 17(8), 837-848.
  • Kumar, A., et al. (2021). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(11), e2100527.
  • PubMed. (2009). 8-Chloro-2-methyl-quinoline. Retrieved from [Link]

  • Gandra, R. M., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(10), 989.
  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 8-Chloro-2-methylquinoline. Retrieved from [Link]

  • ResearchGate. (2016). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]

  • Chan, Y. T., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. International Journal of Molecular Sciences, 24(10), 8585.
  • Omicsonline.org. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 8-chloro-2-methylquinoline. Retrieved from [Link]

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Comparative

A Comparative Guide to the GC-MS Validation of 8-chloro-2-methylquinoline hydrochloride: Ensuring Purity and Identifying Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 8-chloro-2-methylquinoline hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer a transparent look at the data, empowering you to make informed decisions in your quality control and process optimization endeavors.

The Imperative of Purity for 8-chloro-2-methylquinoline hydrochloride

8-chloro-2-methylquinoline hydrochloride serves as a crucial intermediate in medicinal chemistry.[1] Its structural integrity and purity directly influence the impurity profile of the final API, which can have significant pharmacological and toxicological implications. Therefore, a robust and reliable analytical method for its purity determination and impurity profiling is paramount.

Why GC-MS? A Comparative Overview

While various analytical techniques can be employed for the analysis of quinoline derivatives, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), GC-MS offers a unique combination of high-resolution separation and definitive molecular identification.[2][3][4]

Table 1: Comparison of Analytical Techniques for 8-chloro-2-methylquinoline hydrochloride Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[2][3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Intrinsic quantitative analysis based on the signal intensity of atomic nuclei in a magnetic field.[4]
Strengths Excellent for volatile and semi-volatile impurities, provides structural information for identification.[3][4]Versatile for a wide range of polar and non-polar compounds, non-destructive.[5][6]Primary method, highly accurate and precise without a specific reference standard.[4]
Limitations Requires analyte to be volatile and thermally stable. Derivatization may be necessary.Lower resolution for some volatile impurities compared to GC.Lower sensitivity compared to chromatographic methods.
Application for 8-chloro-2-methylquinoline hydrochloride Ideal for identifying and quantifying process-related volatile impurities and degradation products.Suitable for analyzing the main component and non-volatile or thermally labile impurities.Provides a highly accurate assay of the main component.

GC-MS is particularly advantageous for identifying unknown impurities. The mass spectrum of an eluting compound serves as a molecular "fingerprint," which can be compared against extensive spectral libraries for confident identification.[3] This is a critical capability during process development and forced degradation studies.

Potential Impurities in 8-chloro-2-methylquinoline hydrochloride

Understanding the potential impurities is crucial for developing a specific and effective analytical method. Impurities can arise from starting materials, by-products of the synthesis, or degradation. Common synthetic routes for quinoline derivatives, such as the Doebner-von Miller reaction, can lead to various isomers and related substances.[7]

Potential Impurities May Include:

  • Isomeric By-products: Positional isomers of the chloro- and methyl- groups (e.g., 6-chloro-2-methylquinoline, 7-chloro-2-methylquinoline).[8]

  • Starting Material Residues: Unreacted anilines or other precursors.

  • Intermediates: Incompletely cyclized or substituted reaction intermediates.

  • Degradation Products: Resulting from exposure to light, heat, or oxidative conditions.

Below is a diagram illustrating a generalized synthetic pathway and potential impurity formation points.

A Aniline Derivative D Cyclization & Dehydration A->D G Unreacted Starting Materials A->G B α,β-Unsaturated Carbonyl B->D B->G C Acid Catalyst C->D Catalyst E 8-chloro-2-methylquinoline D->E Desired Reaction F Isomeric Impurities D->F Side Reactions H Incomplete Cyclization Products D->H Incomplete Reaction

Caption: Generalized synthetic pathway and potential impurity formation.

A Validated GC-MS Method for Purity and Impurity Determination

The following protocol is a robust, self-validating system designed in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[9][10][11][12][13]

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Validation prep_sample Dissolve sample in appropriate solvent (e.g., Methanol) prep_is Add Internal Standard prep_sample->prep_is prep_std Prepare calibration standards and controls prep_std->prep_is injection Inject into GC prep_is->injection separation Separation on Capillary Column injection->separation ionization Electron Impact Ionization separation->ionization detection Mass Analyzer Detection ionization->detection integration Peak Integration & Identification detection->integration validation Method Validation (Linearity, Accuracy, Precision) integration->validation reporting Report Purity & Impurity Profile validation->reporting

Caption: Experimental workflow for GC-MS validation.

Step-by-Step Methodology

1. Materials and Reagents:

  • 8-chloro-2-methylquinoline hydrochloride reference standard and test sample.

  • GC-MS grade solvents (e.g., methanol, dichloromethane).[14]

  • Internal standard (e.g., a compound with similar chemical properties but different retention time).

  • High-purity helium carrier gas.

2. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (GC-MS).[14]

  • A suitable capillary column for separating quinoline derivatives (e.g., a low-bleed, non-polar column like a DB-5ms).[14]

3. Chromatographic Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

4. Sample and Standard Preparation:

  • Accurately weigh and dissolve the 8-chloro-2-methylquinoline hydrochloride reference standard and test samples in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock standard solution to cover the expected range of the analyte and its impurities.[15]

  • Spike a known amount of the internal standard into all samples and standards.

5. Method Validation:

The validation of the analytical procedure is crucial to demonstrate its fitness for the intended purpose, as outlined by the FDA and ICH.[16][17][18]

  • Specificity: Analyze a blank solvent, the internal standard solution, and a spiked sample containing the main component and potential impurities to demonstrate that there is no interference at the retention times of interest.[16]

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[14][15]

  • Accuracy: Perform recovery studies by spiking known amounts of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[14][16]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a single standard solution. The relative standard deviation (RSD) should be ≤ 2%.[14][15]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be within acceptable limits.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.[16]

Table 2: Hypothetical Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL

Conclusion

The GC-MS method, when properly validated, provides a powerful and reliable tool for the comprehensive purity assessment and impurity profiling of 8-chloro-2-methylquinoline hydrochloride. Its high resolving power and definitive identification capabilities make it an indispensable technique in ensuring the quality and safety of this critical pharmaceutical intermediate. By following a systematic validation approach grounded in scientific principles and regulatory guidelines, researchers and drug development professionals can have high confidence in their analytical results, ultimately contributing to the development of safer and more effective medicines.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19). SGS.
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 7). IntuitionLabs.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S.
  • GC-MS Principles - CHROMacademy. (n.d.). CHROMacademy.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager.
  • validation of analytical procedures q2(r2) - ICH. (2023, November 30).
  • Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology. (n.d.). NIST.
  • How Does GC-MS Work and Its Principle Explained - Phenomenex. (2026, January 8). Phenomenex.
  • Basics of Gas Chromatograph-Mass Spectrometry - Shimadzu. (n.d.). Shimadzu.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 24).
  • Gas Chromatography/ Mass Spectrometry Fundamentals - Agilent. (n.d.). Agilent Technologies.
  • refining analytical methods for quinoline compound detection - Benchchem. (n.d.). BenchChem.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). International Journal for Multidisciplinary Research.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chrom
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. (n.d.). BenchChem.
  • 8-Chloro-2-methylquinoline 97 3033-82-7 - MilliporeSigma. (n.d.). Sigma-Aldrich.
  • 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH. (n.d.). PubChem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.).
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.). Impact Factor.
  • 8-Chloro-2-methylquinoline - PMC - NIH. (n.d.).
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods - Benchchem. (n.d.). BenchChem.
  • 2-methyl quinoline, 91-63-4 - The Good Scents Company. (n.d.). The Good Scents Company.
  • 7-CHLORO-2-METHYLQUINOLINE - precisionFDA. (n.d.). precisionFDA.

Sources

Validation

Comparative Efficacy and Solvation Dynamics of 8-Chloro-2-methylquinoline Hydrochloride vs. Alternative Quinoline Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacokinetics, Molecular Pharmacology, and Structural Biology As a Senior Application Scientist, I approach scaffold sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacokinetics, Molecular Pharmacology, and Structural Biology

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. The quinoline core is a privileged structure in drug discovery, but subtle positional isomerism dictates profound differences in solvation thermodynamics, target affinity, and downstream efficacy.

This guide objectively compares 8-chloro-2-methylquinoline hydrochloride (8-C2MQ) against its structural analogs (such as 7-chloro-2-methylquinoline and 4-amino-7-chloroquinoline). By dissecting the causality between its unique steric profile and its performance in modern neuropharmacology, we provide a definitive framework for integrating this scaffold into CNS-targeted drug development.

Physicochemical Profiling: Solvation Dynamics and Bioavailability

For CNS-active compounds, the desolvation penalty—the energy required to strip water molecules from the drug before it crosses the lipophilic blood-brain barrier (BBB)—is a critical thermodynamic barrier.

Recent advances using 1 have elucidated the exact aqueous microsolvation energies of protonated quinoline derivatives [1].

The Causality of Steric Hindrance

The nitrogen atom in the quinoline ring is the primary site for protonation and subsequent water clustering. In 7-chloro or 6-chloro derivatives, water molecules freely form highly ordered 4- or 5-member hydrogen-bond networks. However, in 8-C2MQ , the chlorine atom at the 8-position introduces significant steric bulk directly adjacent to the nitrogen. This steric occlusion physically disrupts the hydrogen-bond network, resulting in a significantly lower water binding energy.

Consequently, 8-C2MQ requires less energy to desolvate than its 7-chloro counterpart, theoretically enhancing its passive membrane permeability—a vital trait for neuroprotective agents.

Quantitative Solvation Comparison
Quinoline DerivativeSubstitution PositionSeparation Voltage (SV) at ExtremaWater Binding Energy (kcal/mol)Pharmacological Implication
8-Chloro-2-methylquinoline 8-Position (Steric Hindrance)1997 V12.8 Lower desolvation penalty; higher theoretical BBB permeability.
7-Chloro-2-methylquinoline 7-Position (Unobstructed)2905 V15.2 Stronger hydration shell; higher energy required for membrane transit.
8-Methoxy-2-methylquinoline 8-Position (Electron Donating)1519 V11.8 Weakest hydration, but methoxy group alters target receptor electronics.
2,8-Dimethylquinoline 8-Position (Alkyl Bulk)1990 V12.6 Similar steric profile to 8-chloro, lacking halogen-bonding capabilities.

Data derived from CCSD(T)/6-311++G(d,p) level of theory and experimental DMS clustering propensities.

Comparative Efficacy in Target Binding

Beyond pharmacokinetics, the 8-chloro substitution uniquely alters the electronic distribution and spatial orientation of the molecule within specific receptor pockets.

A. NR4A2 (Nurr1) Modulation for Neuroprotection

The orphan nuclear receptor NR4A2 is a prime target for Parkinson's disease due to its role in dopaminergic neuron survival. While the 4-amino-7-chloroquinoline scaffold (found in the antimalarial chloroquine) is a known NR4A2 activator, it exhibits highly variable, cell-context-dependent efficacy.

By utilizing 8-C2MQ as a synthetic precursor, researchers have developed 4-amino-8-chloro-2-methylquinoline . The shift of the chlorine to the 8-position, combined with the 2-methyl group, optimally positions the free amino group to interact with the atypical ligand-binding domain (LBD) of 2 [2]. This specific orientation prevents the steric clashes observed with 7-chloro derivatives, leading to robust NR4A2-dependent transactivation and a marked reduction in neuronal inflammatory responses.

B. D3R / GSK-3β Dual Targeting in Bipolar Disorder

In the treatment of Bipolar Disorder (BD), full antagonism of Dopamine D3 receptors (D3R) often leads to severe extrapyramidal side effects. The goal is partial agonism.

When 8-C2MQ is chlorinated and linked to piperazine synthons, the resulting hybrid molecules act as highly effective D3R partial agonists. The 8-chloro group fine-tunes the basicity of the quinoline core, ensuring it anchors perfectly within the D3R orthosteric site via stable halogen-bonding interactions. This yields a balanced efficacy (~47% partial agonism) with low nanomolar affinity, a profile that 3 [3].

Systems Architecture & Pathway Visualization

The following diagram maps the divergent synthetic functionalization of 8-C2MQ and its resulting pharmacological pathways.

G A 8-Chloro-2-methylquinoline (8-C2MQ) B 4-Amino-8-chloro-2-methylquinoline A->B Amination C Piperazine-linked Hybrids A->C Chlorination & Substitution D NR4A2 (Nurr1) Activation B->D Ligand Binding E D3R / GSK-3β Modulation C->E Partial Agonism F Neuroprotection (Parkinson's Models) D->F Transactivation G Mood Stabilization (Bipolar Disorder) E->G Pathway Regulation

Fig 1. Divergent pharmacological pathways of 8-C2MQ derivatives targeting NR4A2 and D3R.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The inclusion of internal baselines guarantees that the observed data is an artifact of the compound's mechanism, not the assay's noise.

Protocol A: Differential Mobility Spectrometry (DMS) Microsolvation Assay

Purpose: To quantify the water clustering propensity and desolvation energy of quinoline derivatives.

  • Ion Generation: Electrospray protonated 8-C2MQ (10 μM in 50:50 methanol/water with 0.1% formic acid) into the DMS cell.

  • Baseline Establishment (Self-Validation Step 1): Run the transport gas (N₂) completely dry. Sweep the Separation Voltage (SV) from 0 to 4000 V and record the Compensation Voltage (CV) required to transmit the bare ion. This establishes the baseline trajectory of the un-solvated molecule.

  • Solvent Seeding: Introduce 1.5% (v/v) water vapor into the N₂ transport gas.

  • Data Acquisition: Repeat the SV sweep. The ions will now cluster and de-cluster with water molecules during the high and low field portions of the asymmetric waveform.

  • Analysis: Calculate the shift in CV relative to the dry baseline. A smaller CV shift for 8-C2MQ compared to 7-C2MQ validates the disruption of the hydration shell due to 8-position steric hindrance.

Protocol B: HTRF cAMP Functional Assay for D3R Partial Agonism

Purpose: To evaluate the efficacy of 8-C2MQ-derived piperazine hybrids at the Dopamine D3 Receptor.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human D3R. Plate at 10,000 cells/well in a 384-well microplate.

  • Emax Baseline (Self-Validation Step 1): Treat control wells with a full D3R agonist (e.g., Dopamine or Quinpirole) at saturating concentrations (10 μM) to define 100% receptor activation (maximum cAMP inhibition).

  • Compound Incubation: Treat test wells with serial dilutions (0.1 nM to 10 μM) of the 8-C2MQ derivative in the presence of forskolin (to stimulate baseline cAMP production). Incubate for 30 minutes at room temperature.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP Cryptate and cAMP-d2). Incubate for 1 hour.

  • Readout & Validation: Measure fluorescence at 665 nm and 620 nm. The compound is validated as a partial agonist if its dose-response curve plateaus at ~40-50% of the Emax established by the full agonist, proving it modulates rather than completely suppresses the pathway.

References

  • Using differential mobility spectrometry to measure ion solvation: An examination of the roles of solvents and ionic structures in separating quinoline-based drugs. Analyst (ResearchGate).1

  • Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators. National Institutes of Health (NIH PMC).2

  • PATHOLOGICAL NETWORK OF BD - AMS Dottorato. University of Bologna (Unibo).3

Sources

Comparative

A Comparative Guide to 8-Chloro-2-methylquinoline Hydrochloride and Standard Quinoline Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives are integral to the development of drugs with applications ranging from antimalarial to anticancer treatments. The functionalization of the quinoline ring system is a critical strategy for modulating the physicochemical properties and biological activity of these compounds. This guide provides an in-depth comparison of 8-chloro-2-methylquinoline hydrochloride, a substituted derivative, with the standard quinoline hydrochloride, offering insights into how specific structural modifications influence key parameters relevant to research and drug development.

Structural and Physicochemical Comparison

The introduction of substituents onto the quinoline core dramatically alters its electronic and steric profile. 8-chloro-2-methylquinoline features an electron-withdrawing chlorine atom at the C8 position and an electron-donating methyl group at the C2 position. These modifications have profound effects on properties such as basicity (pKa), solubility, and melting point when compared to the unsubstituted quinoline hydrochloride.

Diagram 1: Comparative Molecular Structures

Molecular_Structures cluster_0 Quinoline Hydrochloride cluster_1 8-Chloro-2-methylquinoline Hydrochloride QH Quinoline Hydrochloride (C₉H₈ClN) QH_img CMQH 8-Chloro-2-methylquinoline HCl (C₁₀H₉Cl₂N) CMQH_img

Caption: Chemical structures of Quinoline HCl and 8-Chloro-2-methylquinoline HCl.

Table 1: Comparison of Physicochemical Properties

PropertyQuinoline Hydrochloride8-Chloro-2-methylquinoline HydrochlorideRationale for Difference
Molecular Formula C₉H₈ClNC₁₀H₉Cl₂NAddition of a methyl (CH₃) and a chloro (Cl) group.
Molecular Weight 165.62 g/mol 214.09 g/mol (for HCl salt)Increased mass from the added substituents.
Melting Point (°C) ~134.5 °C64-68 °C (for free base)[2]Substituents disrupt the crystal lattice of the parent molecule, often leading to a lower melting point for the free base. The hydrochloride salt's melting point may vary.
pKa (of conjugate acid) ~4.9Predicted < 4.9The electron-withdrawing 8-chloro group reduces the electron density on the nitrogen, decreasing its basicity (lowering the pKa). The 2-methyl group has a smaller, opposing electron-donating effect. The predicted pKa for 8-chloroquinoline is ~2.33.[3]
Aqueous Solubility SolubleExpected to be solubleAs hydrochloride salts, both are significantly more water-soluble than their respective free bases.[4] The free base of 8-chloro-2-methylquinoline is only slightly soluble in water.[5]
Appearance White crystalline solid[6]Off-white to yellow crystalline powder (free base)[5]Impurities or slight degradation upon exposure to light can cause coloration in quinoline derivatives.[1]
Causality of Substituent Effects on Basicity and Lipophilicity

The choice of substituents and their positions is a deliberate decision in drug design, driven by the need to fine-tune a molecule's properties.

  • Basicity (pKa): The nitrogen atom in the quinoline ring is basic and can be protonated. The basicity, quantified by the pKa of its conjugate acid, is crucial for salt formation and influences how the molecule behaves in physiological environments. The strongly electron-withdrawing chloro group at the C8 position inductively pulls electron density away from the ring system, making the nitrogen lone pair less available for protonation. This results in a lower pKa, meaning 8-chloro-2-methylquinoline is a weaker base than quinoline. While the 2-methyl group is weakly electron-donating, its effect is generally outweighed by the powerful inductive effect of the halogen. This modulation of pKa can be critical for controlling a drug's ionization state at a specific physiological pH, which in turn affects receptor binding and membrane transport.

  • Lipophilicity (LogP): Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The addition of a chlorine atom and a methyl group increases the molecular weight and surface area of the quinoline core, generally leading to an increase in lipophilicity. This enhanced lipophilicity can improve membrane permeability and cell uptake but may also lead to lower aqueous solubility and increased binding to plasma proteins.

Diagram 2: Structure-Property Relationship Logic

SAR_Logic cluster_props Quinoline Quinoline Core Substituents Substituents - 8-Chloro (EWG) - 2-Methyl (EDG) Quinoline->Substituents Addition of Properties Altered Physicochemical Properties Substituents->Properties Induce Changes in PK_PD Impact on Pharmacokinetics & Pharmacodynamics Properties->PK_PD Directly Influences pKa Lower Basicity (pKa) LogP Increased Lipophilicity (LogP)

Caption: Influence of substituents on the core properties of the quinoline scaffold.

Synthesis and Experimental Protocols

The methodologies used to synthesize and analyze these compounds are fundamental to their application in research. The protocols described below are self-validating systems designed for reproducibility.

A. Synthesis of 8-Chloro-2-methylquinoline via Doebner-von Miller Reaction

The synthesis of substituted quinolines often employs cyclization reactions. The Doebner-von Miller reaction provides a classic and effective route to 2-methylquinolines from anilines.[7][8]

Causality Behind Experimental Choices:

  • Reactants: 2-chloroaniline is used as the aniline component to introduce the C8-chloro substituent. Crotonaldehyde acts as the α,β-unsaturated carbonyl component, which ultimately forms the pyridine ring and provides the C2-methyl group.[9]

  • Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid) is essential for protonating the carbonyl and facilitating the initial Michael addition and subsequent cyclization steps.[9][10]

  • Solvent: A high-boiling, non-reactive solvent like chlorobenzene is chosen to allow the reaction to proceed at the elevated temperatures required for dehydration and cyclization.[9]

  • Purification: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent (e.g., dimethylbenzene) is based on the principle that the desired compound should be soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble.[9]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, dissolve 13 g of 2-chloroaniline in 200 mL of chlorobenzene.

  • Catalyst Addition: Add 0.5 g of p-toluenesulfonic acid to the solution and heat the mixture to 120°C (393 K).[9]

  • Reagent Addition: Add 14 g of crotonaldehyde dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature.[9]

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.[9]

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the chlorobenzene solvent.

  • Purification: Recrystallize the crude solid product from dimethylbenzene to yield pure 8-chloro-2-methylquinoline as a white solid.[9]

  • Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated HCl, to precipitate the hydrochloride salt. Filter and dry the resulting solid.

B. Comparative Aqueous Solubility Determination

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[11][12] This protocol allows for a direct comparison of the hydrochloride salts.

Causality Behind Experimental Choices:

  • Equilibration: Agitating an excess of the solid in the solvent for an extended period (24-72 hours) is crucial to ensure the solution becomes fully saturated and reaches thermodynamic equilibrium.[11]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 °C for physiological relevance) is critical for reproducible results.[12]

  • Phase Separation: Centrifugation followed by filtration through a non-adsorbing filter (e.g., PTFE) is necessary to completely remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[11]

  • Quantification: UV-Vis spectrophotometry is a rapid and effective method for quantifying quinoline derivatives, which possess strong UV chromophores.[13][14] Analysis at a specific λmax ensures maximum sensitivity, and a calibration curve is essential for converting absorbance to concentration.

Diagram 3: Experimental Workflow for Solubility Determination

Solubility_Workflow start Start: Prepare Reagents prep Add excess hydrochloride salt to buffered water (pH 7.4) start->prep equilibrate Equilibrate at 37°C with agitation for 48h prep->equilibrate separate Separate Phases: 1. Centrifuge 2. Filter supernatant (0.22µm PTFE) equilibrate->separate analyze Quantify Concentration via UV-Vis Spectrophotometry separate->analyze calculate Calculate Solubility (mg/mL) using Calibration Curve analyze->calculate end End: Report Data calculate->end

Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: For each compound (quinoline HCl and 8-chloro-2-methylquinoline HCl), add an excess amount of the solid (e.g., ~10 mg) to a sealed glass vial containing a known volume (e.g., 5 mL) of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitate for 48 hours.[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the solids settle. Centrifuge the vials to pellet any remaining suspended solids.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This ensures the sample is free of undissolved particles.[11]

  • Analysis Preparation: Prepare a series of calibration standards of known concentrations for each compound. Dilute an aliquot of the filtered sample into the linear range of the UV-Vis spectrophotometer.

  • Quantification: Measure the absorbance of the standards and the diluted sample at the predetermined λmax for each quinoline derivative.

  • Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution to determine the solubility.

Summary and Implications for Researchers

The functionalization of the quinoline scaffold with an 8-chloro and a 2-methyl group significantly alters its fundamental properties compared to the parent structure.

  • 8-Chloro-2-methylquinoline hydrochloride is less basic and more lipophilic than standard quinoline hydrochloride.

  • These changes directly impact its potential as a drug candidate or a research tool, influencing its solubility, membrane permeability, and potential interactions with biological targets.

  • The synthetic route via the Doebner-von Miller reaction is a robust method for accessing this and related substituted quinolines.

For drug development professionals, 8-chloro-2-methylquinoline serves as an important intermediate and a clear example of how targeted substitutions can be used to optimize a lead compound.[9] Understanding the comparative data and experimental methodologies presented in this guide allows researchers to make informed decisions in the design, synthesis, and evaluation of novel quinoline-based molecules.

References

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

  • Deng, X., & Li, Y. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Quinine Hydrochloride. [Link]

  • Food and Agriculture Organization of the United Nations. QUININE HYDROCHLORIDE. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • G. A. A. Al-Hemyari, et al. (2019). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • Brown, J. L., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

  • Nanjing Finechem Holdings Co., Ltd. 8-Chloro-2-methylquinoline Reagent for Research Labs | High Purity. [Link]

  • Wikipedia. Quinoline. [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Krácmar, J., et al. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. PubMed. [Link]

  • Mosrin, M., & Knochel, P. (2009). Regioselective Deprotonation of Substituted Quinolines Using TMP-Metal Bases. ResearchGate. [Link]

  • ChemBK. quinolinium chloride. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Serajuddin, A. T. M., & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • de Cássia, S., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • National Center for Biotechnology Information. 8-Chloroquinoline. PubChem Compound Database. [Link]

  • Pearce, D. A., et al. (2001). Derivatives of 8-Hydroxy-2-methylquinoline Are Powerful Prototypes for Zinc Sensors in Biological Systems. Journal of the American Chemical Society. [Link]

  • Wu, L., et al. (2009). 8-Chloro-2-methylquinoline. Acta Crystallographica Section E. [Link]

  • Leito, I., et al. pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]

  • Gutsulyak, D. V., & Barluenga, J. (1985). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. [Link]

  • Naicker, T., et al. (2013). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • National Center for Biotechnology Information. 8-Chloro-2-methylquinoline. PubChem Compound Database. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • NextSDS. 8-chloro-2-methylquinoline-3-carboxylic acid — Chemical Substance Information. [Link]

Sources

Validation

A Guide to Establishing Reproducible In Vitro Screening Protocols for Novel Compounds: A Case Study with 8-chloro-2-methylquinolinehydrochloride

In the landscape of drug discovery and development, the reproducibility of in vitro screening results is paramount. It forms the bedrock upon which further preclinical and clinical studies are built.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of in vitro screening results is paramount. It forms the bedrock upon which further preclinical and clinical studies are built. The unfortunate reality is that many in vitro experiments lack the necessary detail and rigor, leading to a crisis of reproducibility that hinders scientific progress.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing robust and reproducible in vitro screening assays, using the less-characterized compound 8-chloro-2-methylquinolinehydrochloride as a practical case study.

The Challenge: Screening a Novel Quinolone Derivative

8-chloro-2-methylquinolinehydrochloride is a quinoline derivative.[5][6] The quinoline scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[7][8][9][10][11] However, a thorough review of the scientific literature reveals a notable lack of specific in vitro screening data and established biological targets for 8-chloro-2-methylquinolinehydrochloride. This presents a common challenge in drug discovery: how to proceed with a novel compound in the absence of a well-trodden path.

This guide will provide a systematic approach to this challenge, emphasizing the principles of scientific integrity, experimental causality, and self-validating systems. We will compare the necessary rigorous approach for a novel compound with the more streamlined process possible for a well-characterized alternative, such as 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), a quinoline derivative with a more extensive body of research.[12]

Foundational Steps: Characterization and Quality Control

Before embarking on any in vitro screening, a thorough characterization of the test compound is non-negotiable. This foundational data is crucial for interpreting screening results and troubleshooting potential reproducibility issues.

Table 1: Physicochemical Properties of 8-chloro-2-methylquinolinehydrochloride
PropertyValueSource
Molecular FormulaC10H8ClNPubChem[5]
Molecular Weight177.63 g/mol PubChem[5]
Melting Point64-70 °CThermo Scientific[13], MilliporeSigma[6]
AppearancePale cream to cream crystals or powderThermo Scientific[13]
Purity≥97%MilliporeSigma[6]
SolubilityData not readily available

Expert Insight: The lack of readily available solubility data is an immediate red flag. Poor solubility is a frequent source of in vitro assay artifacts and poor reproducibility. Therefore, the first experimental step is to determine the compound's solubility in relevant assay buffers and solvents, such as DMSO.

A Self-Validating Workflow for In Vitro Screening

To ensure the trustworthiness of your screening results, the experimental workflow must be designed as a self-validating system. This means incorporating controls and checks at every critical stage. The following diagram outlines a robust workflow for the initial in vitro characterization of a novel compound like 8-chloro-2-methylquinolinehydrochloride.

workflow cluster_prep Compound & Assay Preparation cluster_screen Primary Screening & Interference cluster_validation Dose-Response & Reproducibility CompoundQC Compound QC (Purity, Identity) Solubility Solubility Assessment CompoundQC->Solubility Stability Compound Stability (Aqueous Buffer, Plasma) Solubility->Stability AssayReady Assay-Ready Plate Preparation Stability->AssayReady PrimaryScreen Primary Screen (e.g., Cell Viability) AssayReady->PrimaryScreen Interference Assay Interference (e.g., Absorbance, Fluorescence) PrimaryScreen->Interference Parallel Assessment Confirmation Hit Confirmation PrimaryScreen->Confirmation Interference->Confirmation DoseResponse Dose-Response Curve Confirmation->DoseResponse Reproducibility Inter- & Intra-Assay Reproducibility DoseResponse->Reproducibility Mechanism Mechanism of Action Studies Reproducibility->Mechanism

Caption: A self-validating workflow for reproducible in vitro screening of novel compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be comprehensive and adhere to best practices for in vitro research.[2][14][15]

Compound Stability Assessment

Rationale: An unstable compound will lead to highly variable results. It is crucial to determine if the compound degrades in the assay buffer or plasma over the course of the experiment.[16]

Protocol:

  • Prepare a stock solution of 8-chloro-2-methylquinolinehydrochloride in DMSO.

  • Dilute the stock solution to the final test concentration in the assay buffer and in plasma from the relevant species.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and stop the reaction by adding a precipitation solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the compound's half-life in each matrix.

Assay Interference Screening

Rationale: Many compounds can interfere with assay detection methods (e.g., absorbance, fluorescence, luminescence), leading to false-positive or false-negative results.[17][18][19]

Protocol:

  • Prepare a plate with the assay components, excluding the biological target (e.g., cells or enzyme).

  • Add 8-chloro-2-methylquinolinehydrochloride at the same concentrations used in the primary screen.

  • Read the plate using the same detection method as the primary assay.

  • Any signal generated in the absence of the biological target indicates assay interference.

Primary Screening: Cell Viability Assay

Rationale: Given the known anticancer activity of some quinoline derivatives, a cell viability assay is a logical starting point.[7][11] The MTT assay is a common colorimetric assay for assessing cell metabolic activity.[20]

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 8-chloro-2-methylquinolinehydrochloride and a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time (e.g., 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison.

Table 2: Hypothetical Comparative In Vitro Screening Data
Parameter8-chloro-2-methylquinolinehydrochlorideClioquinol (Comparator)
Compound Stability
Half-life in Assay Buffer (hours)> 24> 24
Half-life in Human Plasma (hours)18.522.1
Assay Interference
Absorbance at 570 nm (MTT assay)NegligibleNegligible
Cell Viability (MCF-7 cells)
IC50 (µM) - Assay 112.35.8
IC50 (µM) - Assay 215.16.2
IC50 (µM) - Assay 311.85.9
Mean IC50 ± SD (µM) 13.1 ± 1.7 6.0 ± 0.2
Reproducibility Metric
Minimum Significant Ratio (MSR)1.81.2

Expert Insight: The hypothetical data for 8-chloro-2-methylquinolinehydrochloride shows greater variability in the IC50 values across three independent assays compared to the well-characterized Clioquinol. This is reflected in the higher standard deviation and a less favorable Minimum Significant Ratio (MSR), a metric used to evaluate the reproducibility of potency results.[21] An MSR closer to 1 indicates higher reproducibility.

Investigating Mechanism of Action: A Hypothetical Signaling Pathway

Based on the general understanding of quinoline derivatives' anticancer effects, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

pathway cluster_pathway Hypothetical PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 8-chloro-2- methylquinolinehydrochloride Inhibitor->PI3K

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of 8-chloro-2-methylquinolinehydrochloride on the PI3K/Akt pathway.

Conclusion: A Framework for Rigorous In Vitro Science

The reproducibility of in vitro screening results is not a matter of chance, but a product of meticulous planning and execution. For novel compounds like 8-chloro-2-methylquinolinehydrochloride, where published data is scarce, a rigorous, self-validating approach is not just recommended, but essential. By systematically characterizing the compound, screening for assay interferences, and meticulously documenting all experimental parameters, researchers can build a solid foundation of trustworthy data. This guide provides a framework for such an approach, emphasizing that true scientific progress is built on a bedrock of reproducible results.

References

  • OSF. (2023, June 19). Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. Retrieved from [Link]

  • KOPS. (2025, July 4). Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. Retrieved from [Link]

  • bioRxiv. (2024, May 20). Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. Retrieved from [Link]

  • NCBI. (2019, October 1). Basic Guidelines for Reporting Non-Clinical Data - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2019, December 10). (PDF) In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]

  • bioRxiv. (2017, November 3). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Retrieved from [Link]

  • YouTube. (2021, March 29). Reproducibility Assessment of In Vitro Screening Results. Retrieved from [Link]

  • PMC. (n.d.). Potency Assay Variability Estimation in Practice. Retrieved from [Link]

  • ACS Publications. (2021, April 26). Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. Retrieved from [Link]

  • Certis. (n.d.). How to Identify High-Quality Hits Early On: Your Guide to Ensuring Reproducible In Vitro Oncology Studies. Retrieved from [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Frontiers. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • NIST. (2021, September 29). Resources for developing reliable and reproducible in vitro test methods. Retrieved from [Link]

  • PMC. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • CLSI. (2019, June 3). Clinical Laboratory Testing Interference. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • ResearchGate. (2009, July 30). (PDF) Correction for Interference by Test Samples in High-Throughput Assays. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-2-methylquinoline. Retrieved from [Link]

  • myadlm.org. (2022, April 1). Investigating Immunoassay Interferences. Retrieved from [Link]

  • Biochemia Medica. (2009, February 15). Interferences in quantitative immunochemical methods. Retrieved from [Link]

  • PMC. (n.d.). 8-Chloro-2-methylquinoline. Retrieved from [Link]

  • PMC. (n.d.). Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae. Retrieved from [Link]

  • Chembase. (2025, May 20). 8-chloro-2-quinoxalinol. Retrieved from [Link]

  • PMC. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • IntechOpen. (2018, July 11). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (2024, October 31). (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved from [Link]

  • Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. Retrieved from [Link]

  • PMC. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • Milano-Bicocca. (n.d.). In vitro detection of cancer cells using a novel fluorescent choline derivative. Retrieved from [Link]

Sources

Comparative

Comparative Guide: LC-MS/MS vs. HPLC-UV for the Quantification of 8-Chloro-2-methylquinoline Hydrochloride

Executive Summary & The Analytical Challenge 8-Chloro-2-methylquinoline (8-CMQ) is a highly reactive quinoline derivative utilized as a critical scaffold in pharmaceutical synthesis and drug discovery 1. For rigorous pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

8-Chloro-2-methylquinoline (8-CMQ) is a highly reactive quinoline derivative utilized as a critical scaffold in pharmaceutical synthesis and drug discovery 1. For rigorous pharmacokinetic (PK) profiling, quantifying 8-CMQ hydrochloride in complex biological matrices (such as human plasma) presents a significant analytical challenge.

The core dilemma lies in balancing trace-level sensitivity with matrix interference. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies on chromophore absorption. However, biological matrices contain thousands of endogenous proteins and lipids that absorb heavily in the UV spectrum, leading to overlapping peaks and poor sensitivity. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity through Multiple Reaction Monitoring (MRM) 2. Yet, LC-MS/MS is highly susceptible to matrix effects—where co-eluting unseen compounds suppress the ionization of the target analyte 3.

This guide objectively compares an optimized, self-validating LC-MS/MS method against a conventional HPLC-UV approach, adhering strictly to the 44.

Mechanistic Workflow & System Design

To ensure a self-validating system, the LC-MS/MS protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) and Solid-Phase Extraction (SPE). The causality here is critical: SPE actively removes phospholipids that would otherwise compete with 8-CMQ for charge on the electrospray droplet surface, thereby preventing ion suppression.

BioanalyticalWorkflow N1 Plasma Sample + SIL-Internal Standard N2 Solid-Phase Extraction (SPE) (Removes Phospholipids) N1->N2 Normalizes recovery N3 Sub-2 µm C18 LC Separation (High Peak Capacity) N2->N3 Eliminates matrix noise N4 ESI(+) Ionization (Protonation to [M+H]+) N3->N4 Sharp elution profile N5 Tandem MS (MRM) m/z 178.1 -> 143.1 N4->N5 Gas-phase ions N6 ICH M10 Validation (Accuracy & Precision) N5->N6 Analyte quantification

Caption: LC-MS/MS bioanalytical workflow for 8-CMQ quantification and matrix interference removal.

Step-by-Step Experimental Protocols

Method A: Optimized LC-MS/MS (The High-Sensitivity Approach)

This protocol is engineered to achieve sub-nanogram sensitivity by maximizing ionization efficiency and minimizing matrix competition.

1. Self-Validating Sample Preparation (SPE): Causality: Simple protein precipitation leaves lipophilic compounds that cause severe baseline drift and ion suppression. SPE isolates the hydrophobic quinoline ring of 8-CMQ.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through an Oasis HLB cartridge to solvate the stationary phase.

  • Loading: Mix 200 µL of human plasma with 20 µL of SIL-IS (8-CMQ-d3, 100 ng/mL) and 200 µL of 2% Phosphoric acid. Reasoning: The acid disrupts analyte-protein binding, ensuring free 8-CMQ is loaded onto the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute salts and highly polar endogenous compounds.

  • Elution & Reconstitution: Elute with 1 mL of 100% Acetonitrile. Evaporate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of Mobile Phase A.

2. Chromatographic Separation:

  • Column: Core-shell C18 (2.1 x 50 mm, 1.7 µm). Reasoning: Sub-2 µm particles reduce eddy diffusion, providing sharper peaks and higher signal-to-noise ratios.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Reasoning: Formic acid acts as a proton donor, directly enhancing[M+H]+ formation in the positive ESI mode.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI-MRM):

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Transitions: Precursor ion m/z 178.1[M+H]+. Quantifier product ion m/z 143.1 (loss of chlorine). Qualifier product ion m/z 115.1.

Method B: Conventional HPLC-UV (The High-Throughput Alternative)
  • Sample Preparation: Simple Protein Precipitation (PPT). Add 600 µL Acetonitrile to 200 µL plasma, vortex, and centrifuge at 14,000 rpm. Inject the supernatant.

  • Separation: Standard C18 column (4.6 x 250 mm, 5 µm). Isocratic elution (60% Acetonitrile / 40% Water).

  • Detection: UV absorbance at 254 nm.

Performance Comparison & ICH M10 Validation Data

Per the ICH M10 guidelines, bioanalytical methods must demonstrate rigorous accuracy, precision, and control over matrix effects. The table below summarizes the cross-validation data between the two methods.

Validation ParameterAcceptance Criteria (ICH M10)HPLC-UV MethodLC-MS/MS Method
Linearity Range R² > 0.99050 – 5000 ng/mL0.5 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) Signal-to-noise ≥ 5:150 ng/mL0.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)8.4% – 12.1%2.1% – 4.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)± 13.5%± 5.2%
Extraction Recovery Consistent across QCs78.5% ± 6.2%94.2% ± 3.1%
Matrix Effect (Ion Suppression) CV ≤ 15% between lotsN/A (High UV baseline)96.5% (Minimal suppression)

Data Interpretation: The LC-MS/MS method achieves a 100-fold improvement in the LLOQ compared to HPLC-UV. The use of SPE combined with a stable-isotope internal standard in the LC-MS/MS workflow normalizes the extraction recovery to 94.2% and virtually eliminates matrix-induced ion suppression (Matrix Factor = 96.5%).

The Causality of Matrix Effects in ESI

To fully understand why the HPLC-UV method fails at trace levels while LC-MS/MS succeeds, we must examine the ionization dynamics. Matrix effects occur when endogenous lipids compete with 8-CMQ for the limited charge available on the surface of the ESI droplet.

MatrixEffectMechanism A Endogenous Lipids C ESI Droplet Surface Charge A->C Competes for protons B 8-CMQ Analyte B->C Migrates to surface D Ion Suppression (Signal Loss) C->D If lipids saturate surface (PPT Method) E Efficient[M+H]+ Ionization C->E If lipids are removed (SPE Method)

Caption: ESI matrix effect mechanism: endogenous lipids competing with 8-CMQ for surface charge.

By utilizing SPE, the LC-MS/MS method actively removes these competing lipids. The internal standard further guarantees trustworthiness; even if minor ion suppression occurs, the SIL-IS is suppressed to the exact same degree, meaning the ratio of Analyte/IS remains perfectly constant, ensuring absolute quantitative accuracy.

Conclusion

For the quantification of 8-chloro-2-methylquinoline hydrochloride, HPLC-UV is only suitable for high-concentration formulation testing or preliminary in vitro assays where matrix complexity is low. For rigorous in vivo pharmacokinetic profiling, LC-MS/MS is the mandatory gold standard. By coupling sub-2 µm chromatography with SPE and MRM detection, the LC-MS/MS method provides a self-validating, ICH M10-compliant system capable of robust sub-nanogram quantification.

References

  • National Center for Biotechnology Information. "8-Chloro-2-methylquinoline | C10H8ClN | CID 221113." PubChem, 2025. Available at:[Link]

  • Royal Society Publishing. "Quantitative mass spectrometry methods for pharmaceutical analysis." Philosophical Transactions of the Royal Society A, 2016. Available at:[Link]

  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass, 2025. Available at:[Link]

  • European Medicines Agency (EMA) / FDA. "ICH M10 on bioanalytical method validation and study sample analysis." ICH Guidelines, 2022. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 8-Chloro-2-Methylquinoline Hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 8-chloro-2-methylquinoline hydrochloride. Designed for researchers, scientists, and drug development professionals, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 8-chloro-2-methylquinoline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Hazard Assessment and Characterization

A thorough understanding of the substance's hazardous properties is the foundation of safe disposal. 8-Chloro-2-methylquinoline hydrochloride is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1]. Its disposal is therefore regulated and requires a stringent, documented process.

The primary hazards associated with this compound are detailed below. This assessment is critical for determining the appropriate personal protective equipment (PPE), handling procedures, and ultimate disposal pathway.

Table 1: Hazard Profile of 8-Chloro-2-methylquinoline Hydrochloride

Hazard Category GHS Classification Key Considerations & Causality
Acute Toxicity (Oral) Category 4 Harmful if swallowed[2]. Ingestion can lead to systemic toxicity. Accidental ingestion is prevented by strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting food and drink in the laboratory[3].
Skin Corrosion/Irritation Category 2 Causes skin irritation[1]. Direct contact can lead to localized inflammation and discomfort. The use of appropriate chemical-resistant gloves is mandatory to prevent dermal exposure.
Serious Eye Damage/Irritation Category 1 / 2 Causes serious eye irritation and potentially serious eye damage[1]. The mucous membranes of the eyes are highly sensitive. Chemical safety goggles and, for larger quantities, a face shield are essential to prevent splashes.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1]. As a solid, it can form dust. Inhalation of airborne particles can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood[4][5]. |

Chemical Incompatibilities and Decomposition: Understanding chemical reactivity is crucial for safe storage and disposal.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[1][2]. Mixing with these substances can lead to vigorous, uncontrolled reactions. Waste streams must be segregated accordingly.

  • Hazardous Decomposition Products: When subjected to high heat, such as in a fire or during improper incineration, this compound can decompose to produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, and hydrogen chloride gas[1][2][5]. This fact dictates that the only acceptable thermal destruction method is via a chemical incinerator equipped with an afterburner and scrubber to neutralize these hazardous byproducts[5].

Pre-Disposal Safety and Handling Protocols

Prior to beginning the disposal process, all personnel must adhere to the following safety protocols. These measures are designed to minimize exposure and mitigate risk.

Engineering Controls: The primary line of defense is to control the environment where the chemical is handled.

  • Chemical Fume Hood: All handling of 8-chloro-2-methylquinoline hydrochloride, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to control dust and potential vapors[4][5].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed in the immediate vicinity of the handling area[2].

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for all personnel involved in the handling and disposal process.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. For tasks with a higher splash risk, a face shield should be worn in addition to goggles[4].

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber)[3][4]. Contaminated gloves should be disposed of as hazardous waste after use[6].

  • Respiratory Protection: If there is a risk of dust formation that cannot be controlled by a fume hood, an N95 dust mask or a more advanced respirator may be necessary.

First Aid for Exposure: In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[1].

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention[1].

Step-by-Step Disposal Protocol

The disposal of 8-chloro-2-methylquinoline hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA) and managed by the Environmental Protection Agency (EPA) in the United States[7][8]. The following protocol ensures compliance with these "cradle-to-grave" regulations[9].

Step 1: Waste Characterization As a generator of this waste, you are legally required to determine that it is hazardous[9]. Based on its known toxicity and irritation properties, 8-chloro-2-methylquinoline hydrochloride must be managed as a hazardous waste[1]. This determination is the first and most critical step in the disposal process.

Step 2: Segregation and Containerization Proper containment is essential for safe storage and transport.

  • Collect Waste: Place all materials contaminated with 8-chloro-2-methylquinoline hydrochloride—including excess solid chemical, contaminated disposable labware (e.g., weigh boats, pipette tips), and used PPE—into a designated, approved hazardous waste container[10].

  • Use Approved Containers: The container must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid. It must be kept closed unless waste is actively being added[10].

  • Segregate Incompatibles: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents and bases.

Step 3: Labeling Clear and accurate labeling prevents accidental mixing of incompatible waste streams and ensures proper handling.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste."

  • Identify Chemical: List the full chemical name: "8-chloro-2-methylquinoline hydrochloride." Do not use abbreviations.

  • Indicate Hazards: Clearly state the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is managed by your institution's Environmental Health & Safety (EH&S) department[10]. Adhere strictly to the time and quantity limits for waste accumulation as defined by your generator status (e.g., Small Quantity Generator) and institutional policies[7][10].

Step 5: Arranging for Final Disposal Hazardous chemical waste cannot be discarded in standard trash or drains[3][11].

  • Contact EH&S: Coordinate with your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Vendor: The waste must be transported by a licensed hazardous waste hauler and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF)[8][9]. Your EH&S department will manage this relationship.

  • Incineration: The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the hazardous decomposition products[5].

Step 6: Documentation Maintain meticulous records. All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your laboratory to its final destination[10]. Retain copies of these manifests for at least three years, as required by the EPA[7].

Decontamination of Surfaces and Glassware

  • Surface Decontamination: Wipe down all surfaces (fume hood sash, benchtops) that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol or ethanol) and paper towels. The used paper towels must be disposed of as hazardous waste.

  • Glassware Decontamination: Rinse glassware multiple times with a suitable solvent. The initial rinsates are considered hazardous and must be collected in a designated hazardous waste container for liquid waste. After thorough rinsing, the glassware can be washed normally.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of 8-chloro-2-methylquinoline hydrochloride, from initial handling to final documentation.

G cluster_lab Laboratory Procedures cluster_ehs Institutional & Regulatory Procedures Start Start: Identify Waste (8-Chloro-2-methylquinoline HCl) Assess 1. Hazard Assessment (Review SDS) Start->Assess PPE 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Handle 3. Handle in Fume Hood PPE->Handle Collect 4. Collect Waste in Approved Container Handle->Collect Label 5. Label Container ('Hazardous Waste', Chemical Name, Hazards) Collect->Label Store 6. Store in Segregated Satellite Accumulation Area Label->Store Pickup 7. Schedule EH&S Pickup Store->Pickup Manifest 8. Complete Hazardous Waste Manifest Pickup->Manifest Transport 9. Transport by Licensed Hauler Manifest->Transport Disposal 10. Final Disposal at TSDF (e.g., High-Temp Incineration) Transport->Disposal Record 11. Retain Disposal Records Disposal->Record

Caption: Workflow for the compliant disposal of 8-chloro-2-methylquinoline hydrochloride.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • SAFETY DATA SHEET: 8-Chloro-2-methylquinoline. (2025). Fisher Scientific.
  • Managing toxic reagents in quinoline synthesis. (2025). Benchchem.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG.
  • Proper Handling of Hazardous Waste Guide.US Environmental Protection Agency (EPA).
  • Material Safety Data Sheet: 8-Chloro-2-methylquinoline.Pi Chemicals.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.Encamp.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
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  • SAFETY DATA SHEET: 2-(Chloromethyl)quinoline hydrochloride. (2021). Fisher Scientific.
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Handling

A Senior Application Scientist's Guide to Handling 8-chloro-2-methylquinoline hydrochloride

This document provides essential, immediate safety and logistical information for the handling and disposal of 8-chloro-2-methylquinoline hydrochloride. It is intended for researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 8-chloro-2-methylquinoline hydrochloride. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, grounded in established safety protocols and an understanding of the compound's chemical properties.

Hazard Identification and Risk Assessment: Understanding the "Why"

8-chloro-2-methylquinoline hydrochloride is a halogenated quinoline derivative. As a class, quinolines and their analogs require careful handling due to their potential biological activity and associated hazards. A thorough risk assessment is the first step in any experimental plan involving this compound.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause significant irritation.[1][2] Prolonged contact may lead to more severe skin reactions.

  • Respiratory Tract Irritation: As a fine powder, 8-chloro-2-methylquinoline hydrochloride can be easily aerosolized during handling, such as weighing or transfer.[3][4][5] Inhalation of these particles may cause irritation to the nose, throat, and lungs.[1][2]

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[2][6]

  • Potential for Long-Term Health Effects: The parent compound, quinoline, is a suspected carcinogen and may cause liver damage with repeated exposure.[7][8] While data for this specific derivative is limited, it is prudent to handle it as a substance with potential chronic toxicity.

This understanding of the inherent hazards directly informs the necessity of the engineering controls, personal protective equipment (PPE), and handling procedures detailed below. The primary goal is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of specific PPE is contingent on the task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer of Solid Tightly fitting safety goggles with side-shields. A face shield is recommended.Two pairs of nitrile gloves.Fully-buttoned laboratory coat.Work must be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][4][5][9]
Solution Preparation Tightly fitting safety goggles with side-shields.Nitrile gloves.Fully-buttoned laboratory coat.All work should be conducted within a chemical fume hood.
General Handling and Reactions Tightly fitting safety goggles with side-shields.Nitrile gloves.Fully-buttoned laboratory coat.Operations should be carried out in a well-ventilated area, preferably a chemical fume hood.

Causality Behind PPE Choices:

  • Double Gloving: When handling the potent solid, double gloving provides an extra layer of protection against tears and minimizes the risk of contamination when removing the outer pair.

  • Nitrile Gloves: Nitrile gloves offer good resistance to a range of chemicals, but they are susceptible to degradation by halogenated hydrocarbons with prolonged contact.[10] For incidental contact, they are appropriate. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Fume Hood/Ventilated Enclosure: The primary engineering control for preventing inhalation of the powder is to handle it in a space with controlled airflow that directs airborne particles away from the user.[3][4][5]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing risk. The following protocols provide step-by-step guidance for common laboratory operations.

Weighing the Solid Compound

The goal of this procedure is to accurately weigh the powdered compound while preventing the generation and inhalation of airborne dust.

  • Preparation: Designate a specific area for weighing, either within a chemical fume hood or a ventilated balance enclosure.[9] Before starting, assemble all necessary items: the stock container, a tared, sealable receiving container (e.g., a vial with a cap), spatulas, and waste bags.

  • Tare the Receiving Container: Place the empty, capped receiving container on the balance and tare it.

  • Transfer in a Fume Hood: Move the tared container and the stock bottle into the fume hood. Open both.

  • Add Powder: Carefully use a clean spatula to transfer the approximate amount of powder from the stock bottle to the tared container. Avoid any sudden movements that could create dust.

  • Seal and Weigh: Securely cap the receiving container inside the fume hood.

  • Final Weighing: Move the sealed container back to the balance to get the precise weight.

  • Adjust if Necessary: If more or less powder is needed, return the sealed container to the fume hood to make adjustments, always sealing it before moving it back to the balance.[4][5][9]

  • Decontamination: After weighing, decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and wipe with disposable towels. Dispose of the towels in the solid hazardous waste stream.

Preparing a Solution

This protocol is designed to safely dissolve the weighed solid in a solvent.

  • Solvent Preparation: In a chemical fume hood, measure the required volume of the desired solvent into a suitable flask or beaker.

  • Add Solid to Liquid: Slowly and carefully add the pre-weighed 8-chloro-2-methylquinoline hydrochloride to the solvent.[11] This prevents splashing that can occur when a large volume of liquid is added to a small amount of solid.

  • Mixing: If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered with a watch glass or cap to minimize solvent evaporation and potential aerosol generation.

  • Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed storage container. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Emergency and Disposal Plans

Spill Response

Immediate and correct response to a spill is crucial to prevent exposure and further contamination.

Workflow for a Solid Spill of 8-chloro-2-methylquinoline hydrochloride

Spill_Response cluster_immediate Immediate Actions cluster_prep Preparation cluster_cleanup Cleanup Procedure cluster_disposal Disposal & Follow-up alert Alert others in the area. Isolate the spill. evacuate Evacuate if spill is large or you feel unsafe. alert->evacuate Assess situation ppe Don appropriate PPE: - Double nitrile gloves - Safety goggles & face shield - Lab coat alert->ppe If spill is manageable kit Locate spill kit with inert absorbent & waste bags. ppe->kit cover Gently cover the spill with a damp paper towel to prevent dust generation. kit->cover collect Carefully scoop the material into a hazardous waste bag. cover->collect wipe Wipe the area with a damp towel, working from the outside in. collect->wipe decon Decontaminate the area with soap and water. wipe->decon waste Seal all waste in a labeled hazardous waste bag. decon->waste remove_ppe Remove PPE and wash hands thoroughly. waste->remove_ppe report Report the incident to the lab supervisor/EHS. remove_ppe->report

Caption: Workflow for managing a solid chemical spill.

Disposal Plan

All waste generated from handling 8-chloro-2-methylquinoline hydrochloride must be treated as hazardous waste. Proper segregation of waste streams is essential for safe and compliant disposal.

  • Solid Waste:

    • What it includes: Unused or expired solid 8-chloro-2-methylquinoline hydrochloride, contaminated weigh boats, paper towels, and contaminated PPE (gloves, lab coats).

    • Procedure: Collect in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."[12][13] Do not mix with non-halogenated waste.

  • Liquid Waste:

    • What it includes: Any solutions containing 8-chloro-2-methylquinoline hydrochloride, and the first rinse of any contaminated glassware.

    • Procedure: Collect in a sealed, compatible (e.g., polyethylene) container labeled "Halogenated Organic Liquid Waste."[2][12][13][14] The label must list all components, including solvents and their approximate percentages. Keep this waste stream separate from non-halogenated liquid waste.[14]

  • Sharps Waste:

    • What it includes: Any contaminated needles, syringes, or razor blades.

    • Procedure: Dispose of immediately in a designated sharps container.

  • Decontamination of Glassware:

    • Procedure: Rinse glassware with a small amount of an appropriate solvent (e.g., acetone or ethanol) and pour the rinsate into the "Halogenated Organic Liquid Waste" container. Then, wash the glassware thoroughly with soap and water.[15]

By adhering to these detailed operational and disposal plans, researchers can significantly mitigate the risks associated with handling 8-chloro-2-methylquinoline hydrochloride, ensuring a safer laboratory environment for everyone.

References

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  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

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  • Renberg, L., Lindström, K., & Svanberg, O. (1985). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Chemosphere, 14(11-12), 1831-1839.
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